Sudan Orange G-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
4-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H/i1D,2D,3D,4D,5D |
InChI Key |
BPTKLSBRRJFNHJ-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C=C(C=C2)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Sudan Orange G-d5: A Technical Guide to its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Sudan Orange G and its deuterated analog, Sudan Orange G-d5, are azo dyes with specific and valuable applications within the research and development landscape. While Sudan Orange G itself is utilized in a variety of research contexts, from biological staining to environmental remediation studies, the deuterated form, this compound, serves a highly specialized role in analytical chemistry. This technical guide provides an in-depth overview of the utilization of this compound, with a primary focus on its function as an internal standard, and also explores the research applications of its non-deuterated counterpart, for which more extensive research data is available.
This compound as an Internal Standard in Analytical Chemistry
This compound is primarily employed as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the detection and quantification of Sudan dyes in various matrices.[1] Sudan dyes are synthetic colorants that are sometimes illegally used to adulterate foodstuffs, necessitating sensitive and accurate detection methods for regulatory and safety purposes.
The role of an internal standard is to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis. This compound is an ideal internal standard for the analysis of Sudan Orange G and other similar dyes due to its structural similarity to the analyte and its distinct mass, which allows for its separate detection by the mass spectrometer.
Key Characteristics and Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Sudan Orange G is essential for its application in research.
| Property | Value | Reference |
| Synonyms | Solvent Orange 1, CI 11920, 2,4-Dihydroxyazobenzene | [2] |
| CAS Number | 2051-85-6 | [2] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [2] |
| Molecular Weight | 214.22 g/mol | [2] |
| Appearance | Red-Orange powder | |
| Melting Point | 141-148 °C | |
| Solubility | Soluble in ethanol and ether; slightly soluble in water; soluble in vegetable oil. | |
| λmax | 388 nm |
Experimental Protocol: Quantification of Sudan Dyes using LC-MS/MS with this compound as an Internal Standard
The following is a generalized protocol for the use of this compound as an internal standard. Specific parameters may need to be optimized based on the matrix and the instrumentation used.
Objective: To accurately quantify the concentration of Sudan Orange G in a sample matrix.
Materials:
-
Sudan Orange G analytical standard
-
This compound internal standard
-
Solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water, tetrahydrofuran)
-
Sample matrix (e.g., palm oil, chili spices)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of calibration standards containing known concentrations of Sudan Orange G. To each standard, add a constant, known concentration of the this compound internal standard.
-
Sample Preparation:
-
Homogenize the sample matrix.
-
Extract the Sudan dyes from the matrix using an appropriate solvent system.
-
Spike the extracted sample with the same constant concentration of this compound internal standard as used in the calibration standards.
-
Filter the extract to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution program.
-
Detect the parent and product ions for both Sudan Orange G and this compound using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Sudan Orange G to the peak area of this compound against the concentration of Sudan Orange G.
-
Determine the concentration of Sudan Orange G in the samples by interpolating their peak area ratios on the calibration curve.
-
Research Applications of Sudan Orange G
The non-deuterated form, Sudan Orange G, is utilized in several areas of scientific investigation.
Biological Staining
Sudan Orange G is a lipo-soluble azo dye used for the staining of triglycerides and lipids in biological tissue sections for microscopic examination. This application is crucial in histology and pathology for visualizing the distribution and accumulation of lipids in cells and tissues.
Bioremediation and Enzymatic Degradation Studies
There is significant research interest in the bioremediation of azo dyes, which can be environmental pollutants. Sudan Orange G has been used as a model substrate to study its enzymatic degradation by bacterial laccases.
One notable study investigated the biotransformation of Sudan Orange G by the CotA-laccase from Bacillus subtilis. The key findings from this research are summarized below.
| Parameter | Result | Reference |
| Enzyme | CotA-laccase from Bacillus subtilis | |
| Optimal pH | 8 | |
| Temperature Range | 30-80 °C | |
| Decolorization Efficiency | >98% within 7 hours with 1 U/mL of enzyme at 37°C | |
| Toxicity Reduction | 3-fold reduction in toxicity to Saccharomyces cerevisiae |
Experimental Protocol: Enzymatic Decolorization of Sudan Orange G
Objective: To assess the ability of CotA-laccase to decolorize Sudan Orange G.
Materials:
-
Sudan Orange G solution
-
Recombinant CotA-laccase from Bacillus subtilis
-
Buffer solution (e.g., Tris-HCl, pH 8)
-
Spectrophotometer
-
HPLC-MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Sudan Orange G in a suitable buffer at the optimal pH.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of CotA-laccase. A control reaction without the enzyme should be run in parallel.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specified period (e.g., 7 hours).
-
Monitoring Decolorization: At different time intervals, withdraw aliquots from the reaction mixture and measure the absorbance at the λmax of Sudan Orange G (388 nm) using a spectrophotometer to monitor the decrease in color.
-
Analysis of Biotransformation Products: After the reaction is complete, analyze the reaction mixture using HPLC-MS to separate and identify the degradation products.
-
Toxicity Assay: Conduct a bioassay, for instance, by assessing the inhibitory effects of the treated and untreated Sudan Orange G solutions on the growth of an indicator organism like Saccharomyces cerevisiae.
References
Sudan Orange G-d5 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sudan Orange G-d5 is the deuterated form of Sudan Orange G, a synthetic azo dye. This stable isotope-labeled compound serves as an ideal internal standard for the quantitative analysis of Sudan Orange G in various matrices, particularly in food and environmental samples. Its use in conjunction with mass spectrometry-based techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), allows for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound, including a detailed, representative experimental protocol for its use.
Chemical Structure and Properties
The chemical structure of this compound is identical to that of Sudan Orange G, with the exception of five hydrogen atoms on the phenyl ring being replaced by deuterium atoms. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated analyte in mass spectrometry.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound and Sudan Orange G
| Property | This compound | Sudan Orange G | Reference(s) |
| IUPAC Name | 4-[(E)-(perdeuteriophenyl)diazenyl]benzene-1,3-diol | 4-[(E)-phenyldiazenyl]benzene-1,3-diol | [1] |
| Synonyms | D5-Sudan Orange G | 2,4-Dihydroxyazobenzene, Solvent Orange 1, C.I. 11920 | [2] |
| CAS Number | Not explicitly found, but commercially available | 2051-85-6 | [3][4] |
| Molecular Formula | C₁₂H₅D₅N₂O₂ | C₁₂H₁₀N₂O₂ | [5] |
| Molecular Weight | 219.25 g/mol | 214.22 g/mol | |
| Appearance | Red-Orange powder | Red-Orange powder | |
| Melting Point | Not available | 141-148 °C | |
| Solubility | Not explicitly available, likely soluble in organic solvents | Soluble in chloroform (1 mg/mL), ethanol, and ether. Slightly soluble in water. | |
| Storage Conditions | 20 °C | Room Temperature |
Synthesis and Isotopic Purity
While detailed synthesis protocols for this compound are proprietary to commercial suppliers, the general synthesis of Sudan Orange G involves the diazotization of aniline, followed by an azo coupling reaction with resorcinol. For the synthesis of the deuterated analog, aniline-d5 would be used as the starting material.
The isotopic purity of stable isotope-labeled standards is a critical parameter for accurate quantification. While specific batch-to-batch data for this compound must be obtained from the supplier's certificate of analysis, reputable manufacturers typically guarantee high isotopic enrichment (e.g., >98%).
Analytical Applications
The primary application of this compound is as an internal standard in analytical methods for the detection and quantification of Sudan Orange G. Sudan dyes are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC) and are banned as food additives. Therefore, sensitive and reliable analytical methods are crucial for food safety monitoring.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. It effectively compensates for:
-
Variations in sample extraction and recovery.
-
Matrix effects that can cause ion suppression or enhancement.
-
Fluctuations in instrument response.
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of Sudan Orange G in a food matrix (e.g., chili powder) using this compound as an internal standard with LC-MS/MS. This protocol is based on established methods for the analysis of Sudan dyes.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a widely used sample preparation technique for the analysis of contaminants in food matrices.
Caption: Workflow for sample preparation and analysis.
LC-MS/MS Analysis
Table 2: LC-MS/MS Parameters
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 95% A, ramp to 5% A over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Sudan Orange G and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sudan Orange G | 215.1 | 93.1 (Quantifier) | 25 |
| 215.1 | 77.1 (Qualifier) | 35 | |
| This compound | 220.1 | 98.1 | 25 |
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
The concentration of Sudan Orange G in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by analyzing a series of standards containing known concentrations of Sudan Orange G and a fixed concentration of this compound.
Caption: Logical flow for quantitative data analysis.
Signaling Pathways
The user's request for information on signaling pathways is not applicable to this compound. As a synthetic dye used for industrial and analytical purposes, it is not a pharmacologically active substance and is not known to interact with biological signaling pathways in the manner of a drug or therapeutic agent. Its toxicological properties, including potential carcinogenicity, are the primary focus of biological research.
Conclusion
This compound is an essential analytical tool for the accurate and reliable quantification of the illegal food additive Sudan Orange G. Its use as an internal standard in LC-MS/MS methods provides a robust approach to food safety testing, ensuring compliance with regulatory standards. This guide has provided a comprehensive overview of its properties and a detailed framework for its application in a laboratory setting. Researchers and analytical scientists can utilize this information to develop and validate methods for the detection of this and other banned food colorants.
References
An In-depth Technical Guide on the Synthesis and Preparation of Deuterated Sudan Orange G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Sudan Orange G and its deuterated isotopologues. The strategic incorporation of deuterium into the Sudan Orange G molecule offers a valuable tool for various analytical applications, including its use as an internal standard in mass spectrometry-based quantification and in metabolic studies. This document outlines the synthetic pathways, detailed experimental protocols, and characterization data for the preparation of deuterated Sudan Orange G.
Introduction
Sudan Orange G, chemically known as 4-(phenyldiazenyl)benzene-1,3-diol, is a monoazo dye.[1][2][3] Like other Sudan dyes, it has been used in various industrial applications as a colorant.[1][3] The synthesis of its deuterated analogues is of significant interest for analytical and research purposes, as deuterium-labeled compounds serve as ideal internal standards for accurate quantification in complex matrices and can be used to trace metabolic pathways. This guide details two primary strategies for the synthesis of deuterated Sudan Orange G: labeling of the phenylazo moiety using aniline-d5, and labeling of the resorcinol moiety using resorcinol-d4.
Synthetic Pathways
The synthesis of Sudan Orange G and its deuterated analogues is achieved through a classic two-step diazotization and azo coupling reaction. The general scheme involves the diazotization of an aniline (or its deuterated counterpart) to form a diazonium salt, which then undergoes an electrophilic aromatic substitution with resorcinol (or its deuterated counterpart) to yield the final azo dye.
Two primary pathways for the synthesis of deuterated Sudan Orange G are presented:
-
Pathway A: Synthesis of Sudan Orange G-d5 via the diazotization of aniline-d5 and coupling with resorcinol.
-
Pathway B: Synthesis of Sudan Orange G-d3 via the diazotization of aniline and coupling with resorcinol-d3 (assuming deuteration at the 2, 4, and 6 positions).
Data Presentation
The following tables summarize the key quantitative data for the reagents and expected products in the synthesis of Sudan Orange G and its deuterated analogues.
Table 1: Properties of Key Reagents and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Aniline | C₆H₇N | 93.13 | -6 | Colorless to pale yellow liquid |
| Aniline-d5 | C₆D₅H₂N | 98.16 | -6 | Colorless to pale yellow liquid |
| Resorcinol | C₆H₆O₂ | 110.11 | 110-112 | White crystalline solid |
| Resorcinol-d4 | C₆H₂D₄O₂ | 114.13 | 110-112 | White crystalline solid |
| Sudan Orange G | C₁₂H₁₀N₂O₂ | 214.22 | 143-146 | Red-orange powder |
| This compound | C₁₂H₅D₅N₂O₂ | 219.25 | 143-146 (expected) | Red-orange powder |
| Sudan Orange G-d3 | C₁₂H₇D₃N₂O₂ | 217.24 | 143-146 (expected) | Red-orange powder |
Table 2: Summary of a Typical Synthesis of Sudan Orange G (Non-deuterated)
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Aniline | 93.13 | 10 | 0.93 g |
| Sodium Nitrite | 69.00 | 10.5 | 0.72 g |
| Hydrochloric Acid (conc.) | 36.46 | ~30 | ~2.5 mL |
| Resorcinol | 110.11 | 10 | 1.10 g |
| Sodium Hydroxide | 40.00 | ~25 | 1.0 g |
| Product | |||
| Sudan Orange G | 214.22 | Expected Yield: ~80-90% | ~1.71 - 1.93 g |
Experimental Protocols
Synthesis of Non-Deuterated Sudan Orange G
This protocol describes the synthesis of Sudan Orange G via the diazotization of aniline and coupling with resorcinol.
Materials:
-
Aniline (10 mmol, 0.93 g)
-
Concentrated Hydrochloric Acid (~3 mL)
-
Sodium Nitrite (10.5 mmol, 0.72 g)
-
Resorcinol (10 mmol, 1.10 g)
-
Sodium Hydroxide (25 mmol, 1.0 g)
-
Distilled Water
-
Ice
-
Stirring apparatus
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
-
Diazotization of Aniline:
-
In a 100 mL beaker, dissolve 10 mmol of aniline in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 10.5 mmol of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.
-
-
Azo Coupling:
-
In a 250 mL beaker, dissolve 10 mmol of resorcinol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold resorcinol solution with vigorous stirring.
-
A brightly colored precipitate of Sudan Orange G will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the crude Sudan Orange G by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Dry the purified product in a desiccator.
-
Characterization:
The structure and purity of the synthesized Sudan Orange G can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point should also be determined and compared to the literature value.
Synthesis of Deuterated Sudan Orange G
The synthesis of deuterated Sudan Orange G follows the same general procedure as the non-deuterated compound, with the substitution of the appropriate deuterated starting material.
This pathway utilizes aniline-d5 as the starting material. Aniline-d5 is commercially available from various suppliers of isotopically labeled compounds.
Procedure:
Follow the experimental protocol outlined in section 4.1, substituting aniline with an equimolar amount of aniline-d5 (10 mmol, 0.98 g).
Expected Product: 4-(phenyldiazenyl-d5)benzene-1,3-diol (this compound). The isotopic purity of the final product will depend on the isotopic purity of the starting aniline-d5.
This pathway involves the use of deuterated resorcinol. Resorcinol can be deuterated at the 2, 4, and 6 positions via an acid-catalyzed hydrogen-deuterium exchange reaction.
Preparation of Resorcinol-d3:
-
Dissolve resorcinol (e.g., 1 g) in D₂O (e.g., 10 mL) containing a catalytic amount of a strong acid (e.g., H₂SO₄ or D₂SO₄).
-
Reflux the solution for a specified period (e.g., 30-60 minutes) to facilitate H-D exchange.
-
The extent of deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals for the protons at the 2, 4, and 6 positions.
-
After the desired level of deuteration is achieved, the D₂O can be removed under reduced pressure, and the deuterated resorcinol can be used directly or after purification.
Procedure for Sudan Orange G-d3 Synthesis:
Follow the experimental protocol outlined in section 4.1, substituting resorcinol with an equimolar amount of the prepared resorcinol-d3 (10 mmol, 1.13 g, assuming deuteration at three positions).
Expected Product: 4-(phenyldiazenyl)benzene-1,3-diol-2,4,6-d3 (Sudan Orange G-d3).
Mandatory Visualization
The following diagrams illustrate the synthetic workflows for the preparation of Sudan Orange G and its deuterated analogues.
Caption: Synthetic workflows for Sudan Orange G and its deuterated analogues.
Safety Precautions
-
Aniline and its derivatives are toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
-
Diazonium salts are unstable and can be explosive when dry. They should be prepared at low temperatures and used in solution without isolation.
-
Sudan dyes are classified as potential carcinogens. Avoid inhalation and skin contact.
Conclusion
This technical guide provides a detailed framework for the synthesis of Sudan Orange G and its deuterated isotopologues. The described protocols are based on well-established azo coupling chemistry and offer reliable methods for producing these valuable compounds for research and analytical applications. The choice between the two deuteration pathways will depend on the specific research needs and the commercial availability of the deuterated starting materials. Proper characterization of the final products is crucial to confirm their identity, purity, and isotopic enrichment.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Sudan Orange G-d5
This technical guide provides a comprehensive overview of the core physical and chemical properties of Sudan Orange G-d5, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for analysis, and presents logical workflows through diagrams.
Core Physical and Chemical Properties
This compound is the deuterated form of Sudan Orange G, a synthetic azo dye. While much of the available data pertains to the non-deuterated form, the physical and chemical properties are expected to be largely comparable, with the primary difference being the molecular weight due to the presence of five deuterium atoms.
Table 1: General and Physical Properties of Sudan Orange G and this compound
| Property | Sudan Orange G | This compound | Source(s) |
| Synonyms | Solvent Orange 1, CI 11920, 2,4-Dihydroxyazobenzene, 4-(Phenylazo)resorcinol, SOG | D5-Sudan Orange G | [1][2][3][4] |
| CAS Number | 2051-85-6 | Not explicitly available, but related to 2051-85-6 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | C₁₂H₅D₅N₂O₂ | |
| Molecular Weight | 214.22 g/mol | 219.25 g/mol | |
| Appearance | Red-orange powder | Not specified, expected to be similar to non-deuterated form | |
| Melting Point | 141-148 °C | Not specified, expected to be similar to non-deuterated form | |
| Boiling Point | 407.5 °C at 760 mmHg (estimated) | Not specified, expected to be similar to non-deuterated form | |
| Density | 1.24 g/cm³ | Not specified, expected to be similar to non-deuterated form | |
| Refractive Index | 1.618 | Not specified, expected to be similar to non-deuterated form | |
| Storage Conditions | Room Temperature | 20 °C |
Table 2: Solubility and Spectroscopic Properties of Sudan Orange G
| Property | Value | Source(s) |
| Water Solubility | 26.72 mg/L at 25 °C (estimated) | |
| Ethanol Solubility | 0.2 - 0.3 g / 100ml | |
| Other Solubilities | Soluble in ether (yellow) and vegetable oil. Slightly soluble in DMSO and Methanol. | |
| UV-Visible λmax | 388 nm (in ethanol) | |
| Behavior in Acid/Base | In strong sulfuric acid, it forms a red-light brown solution, which upon dilution yields a yellow-brown solution and then a dark orange precipitate. In 2% sodium hydroxide solution (with heating), it forms an orange-brown solution. |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of Sudan dyes are crucial for researchers. The following sections outline methodologies derived from available literature.
Synthesis of Sudan Orange G
The synthesis of Sudan Orange G is typically achieved through a diazo coupling reaction.
Protocol:
-
Diazotization: Aniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt solution.
-
Coupling: The resulting diazonium salt solution is then coupled with resorcinol (1,3-benzenediol) under alkaline conditions. The azo coupling reaction occurs at the position para to one of the hydroxyl groups of resorcinol.
-
Isolation: The precipitated Sudan Orange G is then isolated by filtration.
Purification
Purification of the synthesized dye is essential to remove unreacted starting materials and byproducts.
Protocol:
-
Crystallization: The crude Sudan Orange G is purified by recrystallization from hot ethanol.
-
Decolorization: Activated charcoal may be used during the recrystallization process to remove colored impurities.
-
Drying: The purified crystals are then dried, typically in an oven at a controlled temperature.
Analytical Methods
The detection and quantification of Sudan Orange G, particularly in food matrices, often employ chromatographic techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Azo Dye Analysis
This method is highly sensitive and selective for the determination of Sudan dyes in complex samples like spices.
Sample Preparation:
-
Homogenize 2.5 g of the sample (e.g., chili powder).
-
Add internal standards (e.g., Sudan I-d5 and Sudan IV-d6).
-
Extract the sample with 25 mL of acetonitrile by shaking for 15 minutes.
-
Filter the extract through a 0.4 µm filter.
-
Prepare matrix-matched standards by spiking blank extract with known concentrations of the analytes.
LC-MS/MS Conditions:
-
LC System: ACQUITY UPLC I-Class
-
Mass Spectrometer: Xevo TQ-S micro MS/MS
-
Chromatographic Run Time: 14 minutes
-
Detection: Multiple Reaction Monitoring (MRM) mode, with two transitions per compound.
Thin-Layer Chromatography with Mass Spectrometric Detection (TLC/CMS)
This method allows for rapid screening of Sudan dyes.
Sample Preparation:
-
Extract 2.5 g of homogenized chili powder with 25 mL of acetonitrile by stirring for 15 minutes.
-
Filter the extract with a 0.4 µm filter.
-
Spike the extract with a dilution series of Sudan dye standards.
TLC Separation:
-
TLC Plate: Merck TLC Si60 F254
-
Developing Solvent: Ethyl acetate and hexane mixture (15/85, v/v)
-
Sample Application: Spot 1 µL of the sample onto the plate.
Mass Spectrometric Detection:
-
System: Advion expression CMS coupled with Advion Plate Express interface.
-
Analysis: Direct analysis from the TLC plate without further sample preparation. The system can be operated in selected ion monitoring (SIM) mode for improved sensitivity.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for LC-MS/MS analysis of Sudan Orange G.
References
Sudan Orange G-d5 CAS number and molecular weight
This technical guide provides an in-depth overview of Sudan Orange G-d5, a deuterated analog of the azo dye Sudan Orange G. It is intended for researchers, scientists, and professionals in drug development and analytical sciences who require detailed technical information. This document covers the physicochemical properties, relevant experimental protocols, and metabolic pathways associated with this compound and its non-deuterated counterpart.
Core Data
The fundamental physicochemical properties of this compound and its non-deuterated form are summarized below for easy reference and comparison.
| Property | This compound | Sudan Orange G |
| CAS Number | Not explicitly assigned; often vendor-specific. | 2051-85-6[1][2][][4][5] |
| Molecular Formula | C₁₂H₅D₅N₂O₂ | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 219.25 g/mol | 214.22 g/mol |
| Synonyms | D5-Sudan Orange G | 2,4-Dihydroxyazobenzene, 4-(Phenylazo)resorcinol, Solvent Orange 1, C.I. 11920 |
| Appearance | - | Red-orange powder |
| Primary Application | Internal standard for mass spectrometry. | Industrial dye, biological stain, and analytical reagent. |
Experimental Protocols
Detailed methodologies for key applications of this compound and related compounds are provided below. These protocols are based on established practices for the analysis and synthesis of Sudan dyes.
Analytical Protocol: Quantification by LC-MS/MS
Deuterated Sudan dyes, such as this compound, are ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to their similar chemical behavior to the analyte of interest, which allows for correction of matrix effects and variations in sample processing. The following is a representative protocol for the analysis of Sudan dyes in food matrices, adapted from published methods.
1. Sample Preparation (Extraction)
-
Weigh 1 gram of the homogenized food sample (e.g., chili powder, paprika) into a centrifuge tube.
-
Add a known amount of this compound solution (e.g., 20 µL of a 1 µg/mL solution) as the internal standard.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex or shake the mixture vigorously for 10 minutes to extract the dyes.
-
Centrifuge the sample to pellet the solid matrix.
-
Filter the supernatant through a 0.22 µm filter into a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatography: Reversed-phase chromatography is typically used. An example is a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: The analysis is performed on a tandem quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Sudan Orange G and this compound.
Synthesis Protocol: General Approach for Deuterated Azo Dyes
1. Diazotization of Aniline-d5
-
Aniline-d5 is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid.
-
The solution is cooled to 0-5°C in an ice bath.
-
A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. This reaction forms the diazonium salt of aniline-d5.
2. Azo Coupling
-
In a separate vessel, resorcinol (1,3-dihydroxybenzene) is dissolved in a basic aqueous solution.
-
The previously prepared cold diazonium salt solution is slowly added to the resorcinol solution.
-
The coupling reaction occurs, resulting in the formation of this compound, which typically precipitates from the solution as a colored solid.
-
The product can then be collected by filtration, washed, and purified, often by recrystallization from a suitable solvent like ethanol.
Metabolic Pathways and Biological Interactions
The biological activity of Sudan dyes, including Sudan Orange G, is primarily related to their metabolism. There is no evidence to suggest that the deuteration in this compound would significantly alter these metabolic pathways. The metabolism of Sudan dyes can proceed via two main routes: reductive cleavage of the azo bond and oxidative metabolism.
Reductive Metabolism (Detoxification)
The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is carried out by azoreductase enzymes present in the liver and, significantly, by the intestinal microflora. This process breaks the dye down into smaller aromatic amines. In the case of Sudan Orange G, this would result in the formation of aniline and 1,2,4-triaminobenzene. This pathway is generally considered a detoxification route as it breaks down the parent dye molecule.
Oxidative Metabolism (Bioactivation)
While azo reduction is a detoxification pathway, Sudan dyes can also undergo oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of reactive metabolites. For some Sudan dyes, such as Sudan I, this oxidative pathway can generate reactive intermediates, like benzenediazonium ions, which are capable of binding to DNA to form adducts. This DNA binding is the proposed mechanism for the carcinogenicity of certain Sudan dyes. Additionally, peroxidases can also activate Sudan dyes to form radicals that can interact with cellular macromolecules.
Some bacterial enzymes, such as laccases, can also biotransform Sudan Orange G through an oxidative mechanism, leading to the formation of oligomers and polymers.
Visualizations
The following diagrams illustrate key processes related to this compound.
References
Technical Guide: Isotopic Labeling Purity of Sudan Orange G-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, quality control, and isotopic purity determination of Sudan Orange G-d5. This deuterated analog of the synthetic azo dye, Sudan Orange G, is a critical tool in various analytical applications, particularly as an internal standard in mass spectrometry-based quantification methods. The incorporation of five deuterium atoms (d5) into the phenyl group of the molecule allows for its differentiation from the unlabeled form, enabling precise and accurate measurements in complex matrices.
Chemical and Physical Properties
This compound is an isotopically labeled form of Sudan Orange G. The deuterium atoms are typically introduced on the phenyl ring that is not substituted with hydroxyl groups.
| Property | Value |
| Chemical Name | 4-(phenyl-d5-azo)benzene-1,3-diol |
| Synonyms | Solvent Orange 1-d5, C.I. 11920-d5, 2,4-Dihydroxyazobenzene-d5 |
| Chemical Formula | C₁₂H₅D₅N₂O₂ |
| Molecular Weight | 219.25 g/mol |
| Appearance | Red-Orange Powder |
| Melting Point | 141-148 °C[1] |
| Storage | Room Temperature, protected from light |
Synthesis of this compound
The synthesis of this compound is analogous to the preparation of unlabeled Sudan Orange G, which involves a diazo coupling reaction. The key to producing the deuterated version is the use of a deuterated starting material, in this case, aniline-d5.
A plausible synthetic pathway involves two main steps:
-
Diazotization of Aniline-d5: Aniline-d5 is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt is then coupled with resorcinol (benzene-1,3-diol) in a basic solution. The electrophilic diazonium salt attacks the electron-rich resorcinol ring, leading to the formation of the azo bond and the final product, this compound.
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to obtain the final product with high chemical purity.
Synthetic workflow for this compound.
Determination of Isotopic Purity
The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry is a powerful technique for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be determined.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: The sample is infused into the mass spectrometer, and the mass spectrum is acquired in full scan mode.
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d4), and fully deuterated (d5) species are used to calculate the isotopic purity.
Representative Data:
| Isotopologue | Theoretical m/z | Observed Relative Abundance (%) |
| d0 (C₁₂H₁₀N₂O₂) | 214.0746 | < 0.1 |
| d1 | 215.0808 | 0.2 |
| d2 | 216.0871 | 0.5 |
| d3 | 217.0934 | 1.0 |
| d4 | 218.0996 | 2.5 |
| **d5 (C₁₂H₅D₅N₂O₂) ** | 219.1059 | > 95.0 |
Note: The data presented is representative and may vary between batches.
Workflow for isotopic purity determination by MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium labels and to quantify the isotopic enrichment.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
-
Data Acquisition: Both ¹H (proton) and ²H (deuterium) NMR spectra are acquired.
-
Data Analysis:
-
In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons on the deuterated phenyl ring confirms the location of the deuterium labels.
-
The integration of the remaining proton signals can be compared to an internal standard to determine the chemical purity.
-
The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence. The isotopic purity can be estimated by comparing the integral of the deuterium signals to that of a known standard.
-
Representative Data:
| Parameter | Specification |
| ¹H NMR | |
| Chemical Shift (ppm) | Conforms to the structure |
| Signal Integration | Absence of signals for phenyl-d5 protons |
| ²H NMR | |
| Chemical Shift (ppm) | Signals consistent with deuterium on the phenyl ring |
| Isotopic Enrichment | ≥ 98% |
Note: The data presented is representative and may vary between batches.
Chemical Purity
Besides isotopic purity, the chemical purity of this compound is also a critical quality attribute. It is typically determined by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: The chromatogram is monitored at the maximum absorbance wavelength (λmax) of Sudan Orange G, which is around 388 nm.
-
Quantification: The peak area of this compound is compared to the total area of all peaks in the chromatogram to determine the chemical purity.
Representative Data:
| Parameter | Specification |
| Purity by HPLC | ≥ 98% |
Note: The data presented is representative and may vary between batches.
Conclusion
The quality of this compound is defined by its isotopic and chemical purity. A combination of analytical techniques, including high-resolution mass spectrometry, NMR spectroscopy, and HPLC, is essential for the comprehensive characterization of this important analytical standard. For researchers and scientists in drug development and other fields, the use of well-characterized, high-purity this compound is crucial for obtaining reliable and accurate analytical results.
References
The Gold Standard: A Technical Guide to the Purpose and Application of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals, especially in mass spectrometry-based assays.[1][2] By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[1] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process. By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Deuterated internal standards are the gold standard for mitigating matrix effects.
Caption: Experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Key Advantages:
-
Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.
-
Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This is because the isotopic substitution has a negligible effect on the molecule's ionization potential.
-
Correction for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution can introduce significant errors. A deuterated internal standard, added at the beginning of the workflow, accurately reflects these losses.
Data Presentation: Quantitative Comparison
The superiority of deuterated internal standards over other correction methods, such as using structural analogs, is well-documented. The following tables summarize the quantitative benefits observed in various studies.
Table 1: Comparison of Internal Standards for the Quantification of Kahalalide F
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard compared to a structural analog.
Table 2: Inter-patient Assay Imprecision for Sirolimus Quantification
| Internal Standard Type | Coefficient of Variation (CV) (%) |
| Structural Analogue (Desmethoxyrapamycin) | 7.6 - 9.7 |
| Deuterated Standard (Sirolimus-d3) | 2.7 - 5.7 |
This highlights the enhanced robustness and reproducibility of methods employing deuterated standards.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following sections outline generalized methodologies for LC-MS/MS using deuterated internal standards.
Protocol 1: Analysis of a Small Molecule Drug in Human Plasma
This protocol provides a general framework for the analysis of a small molecule drug in human plasma. Specific parameters will need to be optimized for the particular analyte and internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.
-
Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with the appropriate solvent. These will be used to construct the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer when added to the samples. The concentration should be consistent across all samples, calibrators, and quality controls.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the deuterated internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient tailored to the analyte's retention time (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Caption: Logical relationship between analytical challenges and the benefits of using a deuterated internal standard.
Concluding Remarks
The use of deuterated internal standards in LC-MS represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful planning and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.
References
In-Depth Technical Guide: Solubility and Biotransformation of Sudan Orange G-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Sudan Orange G-d5 in various organic solvents. As the solubility of isotopically labeled compounds is nearly identical to their unlabeled counterparts, this document leverages data available for Sudan Orange G. Furthermore, this guide details a general experimental protocol for solubility determination and presents a detailed examination of the enzymatic biotransformation of Sudan Orange G, a critical aspect for understanding its metabolic fate and potential for bioremediation.
Core Focus: Solubility of this compound
The solubility of a compound is a critical physicochemical property, influencing its suitability for various applications, from analytical standard preparation to its behavior in biological systems. This section provides quantitative and qualitative solubility data for Sudan Orange G, which serves as a reliable proxy for this compound.
Data Presentation: Quantitative Solubility of Sudan Orange G
The following table summarizes the known quantitative solubility of Sudan Orange G in a range of solvents. This data has been compiled from various chemical and scientific resources.
| Solvent | Solubility | Temperature (°C) | Citation |
| Water | 0.2 g/L | 20 | [1][2] |
| Water (estimated) | 26.72 mg/L | 25 | [3] |
| Ethanol | 0.2 - 0.3 g/100mL | Not Specified | [1] |
| Chloroform | 1 mg/mL | Not Specified |
Qualitative Solubility Observations:
-
Water: Insoluble to slightly soluble.
-
Organic Solvents (General): Soluble.
-
Acetone: Soluble.
-
Ether: Soluble (yields a yellow solution).
-
Methanol: Slightly soluble.
-
Dimethyl Sulfoxide (DMSO): Slightly soluble.
-
Vegetable Oil: Soluble.
-
Fats and Waxes: Soluble.
Experimental Protocols
This section outlines a general experimental protocol for determining the solubility of a compound like this compound in organic solvents. This methodology is based on established practices for solubility testing of organic dyes.
Protocol: Determination of Solubility in Organic Solvents
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the necessary equilibration time.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, remove the vials and allow them to stand undisturbed at the set temperature for a short period to allow for initial settling of the undissolved solid.
-
To completely separate the undissolved solute, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are disturbed.
-
Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to the study of Sudan Orange G.
Enzymatic Biotransformation of Sudan Orange G
The biotransformation of azo dyes is a significant area of research for environmental remediation. The following workflow outlines the key steps in studying the enzymatic degradation of Sudan Orange G.
Proposed Signaling Pathway: Laccase-Mediated Degradation of Sudan Orange G
Research into the enzymatic degradation of Sudan Orange G by bacterial CotA-laccase has suggested a mechanistic pathway that does not involve the cleavage of the azo bond. Instead, it proceeds through a free radical-mediated process, leading to the formation of oligomers and polymers. This is a significant finding as it avoids the generation of potentially harmful aromatic amines that can result from the reductive cleavage of azo dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Azo Dye-degrading Enzymes Engineering Service for Textile Wastewater Treatment - CD Biosynsis [biosynsis.com]
- 3. Frontiers | Degradation of Azo Dye (Acid Orange 7) in a Microbial Fuel Cell: Comparison Between Anodic Microbial-Mediated Reduction and Cathodic Laccase-Mediated Oxidation [frontiersin.org]
Certificate of Analysis: Sudan Orange G-d5 Analytical Standard
Product Number: 80-2105-d5
Lot Number: G-01729
Product Identification
Chemical Name: 4-(phenyl-d5-azo)benzene-1,3-diol
Synonyms: Sudan Orange G-d5, Solvent Orange 1-d5
Chemical Formula: C₁₂H₅D₅N₂O₂
Molecular Weight: 219.25 g/mol
CAS Number: Not available
Physical and Chemical Properties
| Property | Specification |
| Appearance | Orange to reddish-orange crystalline powder |
| Solubility | Soluble in methanol, acetonitrile, and DMSO |
| Melting Point | 142-145 °C |
Analytical Data
Purity and Isotopic Enrichment
| Parameter | Method | Result |
| Chemical Purity | HPLC-UV | ≥99.5% |
| Isotopic Enrichment | Mass Spectrometry | ≥98% Deuterium Incorporation |
| Deuterium Distribution | Mass Spectrometry | See Table 3.1.1 |
Table 3.1.1: Deuterium Distribution
| Isotopic Species | Relative Abundance (%) |
| d5 | 98.2 |
| d4 | 1.5 |
| d3 | 0.2 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 | <0.1 |
Spectroscopic Data
| Analysis | Result |
| ¹H-NMR | Conforms to structure |
| Mass Spectrum | Conforms to structure |
| UV-Vis (λmax in Methanol) | 388 ± 2 nm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Instrumentation: Agilent 1260 Infinity II HPLC system with Diode Array Detector.
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 388 nm
Mass Spectrometry (MS)
Instrumentation: Agilent 6545 Q-TOF LC/MS
Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psig
-
Mass Range: 100-500 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance III 400 MHz Spectrometer
Method:
-
Solvent: DMSO-d6
-
Frequency: 400 MHz for ¹H
-
Temperature: 25 °C
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
Diagrams
Unveiling Cellular Dynamics: A Technical Guide to Stable Isotope Labeled Dyes
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling has emerged as an indispensable tool in modern biological and pharmaceutical research, offering unparalleled insights into the intricate and dynamic processes that govern cellular function and drug disposition. By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), these "dyes" act as tracers, allowing for the precise tracking and quantification of molecules within complex biological systems. This technical guide provides an in-depth exploration of the fundamental applications of stable isotope labeled dyes, complete with detailed experimental protocols, comparative data, and visual workflows to empower researchers in their quest for novel discoveries.
Core Applications in Research and Drug Development
The utility of stable isotope labeling spans a wide spectrum of applications, from elucidating fundamental biological pathways to streamlining the drug development pipeline. The core applications can be broadly categorized into three major areas:
-
Quantitative Proteomics: This field leverages stable isotope labeling to accurately determine the relative or absolute abundance of thousands of proteins in a sample. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT) have revolutionized our understanding of cellular responses to various stimuli, disease states, and drug treatments.[1][2][3]
-
Metabolic Flux Analysis: By introducing substrates labeled with stable isotopes, such as ¹³C-glucose or ¹⁵N-glutamine, researchers can trace the metabolic fate of these molecules through various biochemical pathways.[4][5] This provides a dynamic view of cellular metabolism, revealing how metabolic pathways are rewired in diseases like cancer and identifying potential therapeutic targets.
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug development, stable isotope-labeled compounds are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Deuterium labeling, in particular, can be used to alter a drug's metabolic rate, potentially improving its pharmacokinetic properties.
Quantitative Proteomics: A Comparative Overview
Several methods for quantitative proteomics utilizing stable isotope labeling have been developed, each with its own set of advantages and limitations. The choice of method often depends on the specific experimental goals, sample type, and available instrumentation.
| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) & TMT (Tandem Mass Tags) |
| Principle | Metabolic labeling (in vivo) | Chemical labeling (in vitro) |
| Labeling Stage | Protein level (during cell culture) | Peptide level (post-digestion) |
| Multiplexing | Typically 2-plex or 3-plex; up to 5-plex has been demonstrated. | iTRAQ: 4-plex and 8-plex; TMT: up to 18-plex. |
| Quantification Level | MS1 (precursor ion intensity) | MS2/MS3 (reporter ion intensity) |
| Advantages | High accuracy and precision as samples are mixed early in the workflow, minimizing experimental variability. No chemical modifications that could affect peptide properties. | High multiplexing capability allows for comparison of multiple samples in a single run. Applicable to a wide range of sample types, including tissues and body fluids. |
| Disadvantages | Limited to cells that can be metabolically labeled in culture. Lower multiplexing capacity compared to chemical tagging methods. | Potential for ratio compression, where the measured fold changes are underestimated. Labeling occurs later in the workflow, which can introduce more variability. |
Experimental Protocols
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol outlines the general steps for a standard SILAC experiment for quantitative proteomics.
1. Cell Culture and Labeling:
- Culture two populations of cells in parallel.
- One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).
- The second population is grown in "heavy" medium where the normal amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine).
- Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids.
2. Experimental Treatment:
- Once fully labeled, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as a control.
3. Cell Lysis and Protein Extraction:
- Harvest both cell populations and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration for each lysate.
4. Sample Mixing and Protein Digestion:
- Mix equal amounts of protein from the "light" and "heavy" cell lysates.
- Perform in-solution or in-gel digestion of the mixed protein sample using an enzyme such as trypsin.
5. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
- Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
Protocol 2: In Vitro Chemical Labeling with Isobaric Tags (TMT/iTRAQ)
This protocol provides a general workflow for labeling peptides with tandem mass tags (TMT).
1. Protein Extraction and Digestion:
- Extract proteins from each of the different samples to be compared.
- Quantify the protein concentration for each sample.
- Take equal amounts of protein from each sample and digest them into peptides using an enzyme like trypsin.
2. Peptide Labeling:
- Resuspend the dried peptide samples in a labeling buffer.
- Add the appropriate TMT or iTRAQ reagent to each peptide sample. Each reagent has a unique reporter ion that will be used for quantification.
- Incubate the reaction to allow for the covalent attachment of the tags to the N-terminus and lysine residues of the peptides.
- Quench the labeling reaction.
3. Sample Pooling and Fractionation:
- Combine the labeled peptide samples into a single mixture.
- For complex samples, it is recommended to fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to increase proteome coverage.
4. LC-MS/MS Analysis:
- Analyze each fraction by LC-MS/MS. The mass spectrometer will isolate and fragment the pooled, labeled peptides.
5. Data Analysis:
- During fragmentation, the reporter ions are released, and their relative intensities are measured in the MS/MS or MS3 spectrum.
- The intensity of each reporter ion corresponds to the relative abundance of the peptide (and thus the protein) in the respective original sample.
Visualizing Workflows and Pathways
Visual representations of experimental workflows and biological pathways are crucial for understanding complex processes. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
Caption: Experimental workflow for a typical SILAC experiment.
Caption: General experimental workflow for TMT-based quantitative proteomics.
Signaling Pathway Analysis: EGFR Signaling
Stable isotope labeling, particularly SILAC, is a powerful tool for dissecting dynamic signaling pathways. For instance, it has been used to study the epidermal growth factor receptor (EGFR) signaling network, which is crucial in many cancers.
Caption: Simplified EGFR signaling pathway, a target for SILAC-based studies.
Metabolic Tracing: The Warburg Effect
Stable isotope tracers like ¹³C-glucose are instrumental in studying metabolic reprogramming in cancer, famously known as the Warburg effect, where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by a comparatively low rate of glycolysis followed by oxidation of pyruvate in mitochondria as in most normal cells.
Caption: Tracing ¹³C-glucose through the Warburg effect pathway.
Drug Development: Metabolite Identification Workflow
Stable isotope labeling is a cornerstone of modern drug metabolism studies. By comparing the mass spectra of a biological sample dosed with a 1:1 mixture of an unlabeled drug and its stable isotope-labeled analog, metabolites can be readily identified by their characteristic isotopic doublet signature.
Caption: Logical workflow for drug metabolite identification using stable isotopes.
Conclusion
Stable isotope labeled dyes have become an indispensable technology for researchers, scientists, and drug development professionals. From quantitative proteomics and metabolic flux analysis to pharmacokinetic studies, these powerful tools provide a window into the dynamic molecular landscape of biological systems. The methodologies and workflows presented in this guide offer a solid foundation for harnessing the full potential of stable isotope labeling to drive innovation and discovery. As analytical instrumentation continues to advance in sensitivity and resolution, the applications of stable isotope labeling are poised to expand even further, promising deeper insights into the mechanisms of life and disease.
References
- 1. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sudan Orange G-d5 material safety data sheet (MSDS)
An In-depth Technical Guide on the Material Safety of Sudan Orange G-d5
This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information presented is based on the Material Safety Data Sheet (MSDS) for the parent compound, Sudan Orange G, as the safety and handling protocols are analogous. The primary distinction for the deuterated compound is its molecular weight.
Chemical Identification
This compound is the deuterated form of Sudan Orange G, a synthetic azo dye.
| Identifier | Data |
| Product Name | This compound |
| Synonyms | 4-(Phenylazo)resorcinol-d5, C.I. 11920-d5, Solvent Orange 1-d5 |
| CAS Number | Not available (Parent CAS: 2051-85-6)[1][2] |
| Molecular Formula | C₁₂H₅D₅N₂O₂[3][4] |
| Molecular Weight | 219.25 g/mol [3] |
| Parent Molecular Formula | C₁₂H₁₀N₂O₂ |
| Parent Molecular Weight | 214.22 g/mol |
Physical and Chemical Properties
The substance is a solid powder, with limited solubility in water but soluble in certain organic solvents.
| Property | Value |
| Physical State | Powder / Solid |
| Appearance | Red to Orange powder |
| Odor | Slight |
| Melting Point | 143 - 146 °C / 289.4 - 294.8 °F |
| Boiling Point | No information available |
| Flash Point | No information available |
| Water Solubility | 0.2 g/L (at 20 °C) |
| Chloroform Solubility | 1 mg/mL |
| pH | No information available |
Hazard Identification and Classification
Sudan Orange G is classified as hazardous under the OSHA Hazard Communication Standard. The primary routes of concern are ingestion and contact with skin or eyes.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
GHS Label Elements:
-
Signal Word: Warning
-
Hazard Pictograms: GHS07 (Exclamation Mark)
NFPA Ratings:
-
Health: 2
-
Flammability: 1
-
Instability: 0
Experimental and Procedural Protocols
The following protocols are derived from standard safety and handling procedures outlined in the material safety data sheet.
First-Aid Measures
Detailed steps for immediate response to exposure.
-
Inhalation: If inhaled, immediately move the person to fresh air. If the individual feels unwell, seek medical attention by calling a doctor or a poison control center.
-
Skin Contact: Should the substance come into contact with skin, wash the affected area thoroughly with plenty of soap and water. If skin irritation develops or persists, consult a physician. Contaminated clothing must be removed and laundered before it is reused.
-
Eye Contact: In case of eye contact, rinse the eyes cautiously with clean, fresh water for at least 10-15 minutes, holding the eyelids open. If contact lenses are worn, remove them if it is safe to do so and continue rinsing. If eye irritation persists, it is important to consult an ophthalmologist.
-
Ingestion: If the substance is swallowed, rinse the mouth with water. Contact a doctor if you begin to feel unwell.
Accidental Release Measures
Methodology for containing and cleaning up a spill.
-
Personal Precautions: Ensure adequate ventilation in the affected area. Non-emergency personnel should avoid contact with the skin, eyes, and clothing, and refrain from breathing the dust.
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.
-
Containment and Cleaning:
-
Cover drains to contain the spill.
-
Mechanically collect the spilled material (e.g., sweep or shovel) and place it into suitable, labeled containers for disposal.
-
Avoid actions that generate dust.
-
After the material has been collected, ventilate the affected area.
-
Handling and Storage
Guidelines for safe laboratory use and storage.
-
Safe Handling:
-
Wash hands and any exposed skin thoroughly after handling.
-
Avoid breathing dust, fumes, or vapors.
-
Use only in well-ventilated areas or outdoors.
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.
-
Do not eat, drink, or smoke when using this product.
-
-
Storage Conditions:
-
Store in a dry, well-ventilated place.
-
Keep the container tightly closed when not in use.
-
Recommended storage temperature is between 15–25 °C.
-
Incompatible materials include strong oxidizing agents and strong bases.
-
Emergency and Response Workflows
The following diagrams illustrate key procedural workflows for safety and handling.
References
Methodological & Application
Application Note: Sudan Orange G-d5 as an Internal Standard for the Quantification of Sudan Dyes by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are a class of synthetic azo dyes used for industrial coloring purposes. Due to their potential carcinogenicity, they are banned for use as food additives in many countries.[1] Regulatory bodies worldwide monitor food products for the presence of these illegal dyes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of Sudan dyes due to its high sensitivity and selectivity.[1]
The use of stable isotope-labeled internal standards is considered the gold standard in quantitative LC-MS/MS analysis. These standards, such as Sudan Orange G-d5, are structurally identical to the analyte of interest but have a higher molecular weight due to the incorporation of deuterium atoms. This allows them to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[2] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of Sudan Orange G and other Sudan dyes in food matrices.
Principle
A known amount of the internal standard, this compound, is added to the sample prior to extraction. The sample is then subjected to a sample preparation procedure to extract the Sudan dyes. The extract is analyzed by LC-MS/MS, and the analytes are quantified by comparing the peak area ratio of the native analyte to the deuterated internal standard against a calibration curve.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of Sudan Orange G and this compound standards. Dissolve each in 100 mL of acetonitrile to prepare individual stock solutions. Store these solutions in amber vials at 4°C.[3]
-
Intermediate Standard Solution (1000 ng/mL): Prepare an intermediate solution by diluting the primary stock solutions in acetonitrile.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solution with the initial mobile phase composition. The concentration range for calibration curves is typically from 0.1 to 200 ng/mL for Sudan Orange G.
Sample Preparation (General Procedure for Spices)
-
Homogenization: Homogenize the solid food sample (e.g., chili powder, paprika) to a fine powder.
-
Weighing and Spiking: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube. Add a specific volume of the this compound internal standard working solution (e.g., 20 µL of a 1 µg/mL solution).
-
Extraction: Add 10 mL of acetonitrile to the tube. Vortex or shake vigorously for 10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 xg) for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Diagram: Experimental Workflow for Sudan Dye Analysis
Caption: General workflow for sample preparation and LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 25 psi |
| Collision Gas | 12 psi |
| Nebulizer Gas | 50 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the representative MRM transitions for Sudan Orange G and its deuterated internal standard. These values should be optimized for the specific instrument being used.
Table 1: MRM Transitions for Sudan Orange G and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Sudan Orange G | 215.1 | 93.1 | 31 | 31 |
| 122.1 | 31 | 21 | ||
| This compound | 220.1 | 98.1 | Optimized | Optimized |
| 127.1 | Optimized | Optimized |
Note: The MRM transitions for this compound are predicted based on a +5 Da mass shift. These values must be experimentally determined and optimized.
Method Validation Parameters
A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | < 15% |
Logical Relationship Diagram
Diagram: Role of Internal Standard in Quantitative Analysis
Caption: The internal standard corrects for variability in sample preparation and analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Sudan Orange G and other related azo dyes in various food matrices by LC-MS/MS. The detailed protocol and parameters provided in this application note serve as a comprehensive guide for researchers and analytical scientists. Proper method validation is crucial to ensure accurate and defensible results for regulatory compliance and food safety monitoring.
References
Application Note: Quantification of Illegal Sudan Orange G in Food Matrices by HPLC-MS/MS using a Deuterated Internal Standard
AN-202511-01
Introduction
Sudan dyes are a class of synthetic, fat-soluble azo dyes used for industrial purposes such as coloring plastics, oils, and waxes.[1][2] Due to their potential carcinogenic and genotoxic effects, they are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC) and are prohibited for use as food additives worldwide.[2] Despite the ban, the illegal use of these dyes to enhance the color of food products like chili powder, paprika, and sauces continues to be a global food safety concern.[1]
This application note details a robust and sensitive method for the quantification of Sudan Orange G in various food matrices using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). To ensure accuracy and precision by correcting for matrix effects and variations during sample preparation, a stable isotope-labeled internal standard, Sudan Orange G-d5, is employed. This method provides a reliable workflow for food safety laboratories to monitor for the presence of this illegal dye.
Principle
The method involves a solvent extraction of Sudan Orange G and the internal standard, this compound, from the food matrix, followed by cleanup and analysis via HPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the target analyte and the internal standard. Quantification is based on the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Experimental Workflow
Caption: Experimental workflow for Sudan Orange G quantification.
Materials and Methods
Reagents and Materials
-
Sudan Orange G (analytical standard, >98% purity)
-
This compound (internal standard, >98% purity, 5 ng/µL in acetonitrile)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Polypropylene centrifuge tubes (15 mL)
-
Syringe filters (PVDF, 0.22 µm)
Instrumentation
-
LC System: ACQUITY UPLC I-Class System or equivalent
-
Mass Spectrometer: AB Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer
-
LC Column: Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm) or equivalent
-
Analytical Balance
-
Vortex Mixer
-
Ultrasonic Bath
-
Centrifuge
Sample Preparation Protocol
-
Weigh 1.0 g ± 0.01 g of the homogenized food sample (e.g., chili powder, paprika) into a 15 mL polypropylene centrifuge tube.
-
Spike the sample with 100 µL of a 5 ng/µL this compound internal standard working solution.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 7500 rpm for 10 minutes at 15 °C.
-
Transfer 1 mL of the supernatant into an autosampler vial.
-
Filter the extract through a 0.22 µm PVDF syringe filter into a clean autosampler vial prior to injection.
LC-MS/MS Analysis Protocol
Liquid Chromatography Conditions:
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 45 °C
-
Gradient Program:
Time (min) %A %B 0.0 75 25 1.0 30 70 3.0 5 95 4.0 5 95 4.1 75 25 | 5.0 | 75 | 25 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 550 °C
-
Nebulizer Gas (GS1): 55 psi
-
Heater Gas (GS2): 60 psi
Data Presentation
The following tables summarize the mass spectrometric parameters for the analysis and typical method performance data.
Table 1: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Sudan Orange G | 215.1 | 93.1 (Quantifier) | 50 | 80 | 35 |
| 215.1 | 77.1 (Qualifier) | 50 | 80 | 45 | |
| This compound | 220.1 | 98.1 (Quantifier) | 50 | 85 | 35 |
| | 220.1 | 82.1 (Qualifier) | 50 | 85 | 45 |
Table 2: Method Validation Data
| Parameter | Sudan Orange G |
|---|---|
| Linearity Range (µg/kg) | 0.5 - 200 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (µg/kg) | 0.15 |
| Limit of Quantification (LOQ) (µg/kg) | 0.5 |
| Recovery (%) | |
| - Chili Powder (n=6) | 95.2 ± 4.1 |
| - Paprika (n=6) | 92.8 ± 5.5 |
| - Curry Powder (n=6) | 97.1 ± 3.8 |
| Precision (RSD%) | |
| - Intra-day (n=6) | < 5% |
| - Inter-day (n=6) | < 8% |
Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and reliable tool for the quantification of the illegal food dye Sudan Orange G. The simple "dilute-and-shoot" extraction protocol minimizes sample preparation time, and the use of a deuterated internal standard (this compound) ensures high accuracy and precision by compensating for matrix-induced signal suppression or enhancement. The method validation data demonstrates its suitability for routine monitoring in food safety analysis, helping to protect consumers from fraudulent and potentially harmful adulteration of food products.
References
Application Notes and Protocols for Sudan Dye Analysis in Chili Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are synthetic, fat-soluble azo dyes that are industrially used for coloring plastics, waxes, and other non-food products. Due to their intense red-orange color, they have been illegally used as food additives to enhance the color of chili powder and other spices. However, several Sudan dyes are classified as potential carcinogens by the International Agency for Research on Cancer (IARC), posing a significant health risk to consumers.[1] Regulatory bodies worldwide have banned their use in foodstuffs, necessitating sensitive and reliable analytical methods for their detection.
This document provides detailed application notes and protocols for the sample preparation of chili powder for the analysis of Sudan dyes. The choice of sample preparation method is critical to remove matrix interferences and enrich the analytes of interest, thereby ensuring accurate and reliable quantification. The most common and effective techniques, including QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), are discussed in detail.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the performance of different sample preparation methods for the analysis of Sudan dyes in chili powder, providing key quantitative data for easy comparison.
| Method | Sudan Dyes | Recovery (%) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| QuEChERS | Sudan I, II, III, IV, Red G, Red 7B, Black B, Yellow | 80.7 - 104.4 | 0.001 - 0.03 | 0.002 - 0.1 | [2] |
| Sudan I-IV | 85.3 - 121.2 | 0.02 - 0.04 | 0.05 - 0.13 | [3] | |
| 11 Sudan and azo-dyes | 60 - 95 | Not specified | 0.01 - 0.05 | [1] | |
| Solid-Phase Extraction (SPE) | Sudan I, II, Orange G | >85 (strata-X & -X-CW) | Not specified | Not specified | [4] |
| Sudan I-IV | 85.6 - 119.7 | 0.0011 - 0.0043 | 0.0038 - 0.0143 | ||
| Sudan I-IV | 89 - 100 | 1.5 - 2 | 3 - 4 | ||
| Liquid-Liquid Extraction (LLE) | Sudan I-IV | 74.4 - 106.2 | 0.125 - 0.5 | Not specified | |
| Sudan I-IV, Para Red | 89 - 98 | 0.0012 - 0.0054 | 0.004 - 0.018 |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted technique for the extraction of pesticides and other contaminants from food matrices. It involves an initial extraction with an organic solvent, followed by a partitioning step with salts, and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE).
Protocol:
-
Sample Weighing: Weigh 2 g of homogenized chili powder into a 50 mL centrifuge tube.
-
Hydration: Add 8 mL of water and vortex for 30 seconds to hydrate the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.
-
Partitioning: Add the QuEChERS CEN salt packet containing 4 g MgSO₄, 1 g NaCl, and 1.5 g sodium citrate. Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the upper acetonitrile layer to a clean tube for d-SPE cleanup.
-
Dispersive SPE (d-SPE) Cleanup: Add the appropriate d-SPE sorbent mixture (e.g., PSA, C18, GCB) to the acetonitrile extract. The choice of sorbent depends on the specific matrix interferences. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Final Extract: The supernatant is ready for analysis by LC-MS/MS or GC-MS.
Solid-Phase Extraction (SPE) Method
SPE is a highly effective technique for sample clean-up and concentration. It utilizes a solid sorbent to retain the analytes of interest while allowing interfering compounds to pass through.
Protocol using Polymeric Sorbent (e.g., strata-X):
-
Sample Extraction:
-
Weigh 500 mg of chili powder into a tube.
-
Add 2 mL of isopropanol and vortex to extract the dyes.
-
Filter the extract using a syringe filter.
-
-
Sample Dilution: Dilute 10 µL of the extract with 990 µL of 30% isopropanol in water.
-
SPE Cartridge Conditioning: Condition a strata-X SPE cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted extract onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash with 1 mL of 50:50 methanol/water to remove moderately polar interferences.
-
-
Elution: Elute the Sudan dyes with 1 mL of a dichloromethane/isopropanol/formic acid (78:20:2 by volume) mixture.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., methanol).
Liquid-Liquid Extraction (LLE) Method
LLE is a classic extraction technique based on the differential solubility of compounds in two immiscible liquid phases.
Protocol:
-
Sample Weighing: Weigh 0.5 g of the chili powder sample into a 25 mL volumetric flask.
-
Extraction: Add acetonitrile to the flask to the 25 mL mark.
-
Stirring: Stir the mixture with a magnetic stir bar for 1 hour.
-
Centrifugation: Centrifuge the mixture at 10,000 g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm filter.
-
Analysis: The filtered extract is ready for injection into the analytical instrument (e.g., UPLC-MS/MS).
Visualization of Experimental Workflows
QuEChERS Workflow for Sudan Dye Analysis
Caption: QuEChERS workflow for chili powder sample preparation.
Solid-Phase Extraction (SPE) Workflow
References
Method Development for the Sensitive Detection of Azo Dyes by Mass Spectrometry
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azo dyes are widely used in various industries, including textiles, food, and pharmaceuticals. However, some azo dyes can be metabolized to carcinogenic aromatic amines, posing a significant health risk. Consequently, robust and sensitive analytical methods are crucial for their detection and quantification. This document provides a detailed guide to developing and validating a method for the detection of azo dyes using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique offering high selectivity and sensitivity.[1] Protocols for sample preparation from different matrices, chromatographic separation, and mass spectrometric analysis are outlined. Additionally, a summary of performance data from various studies is presented to aid in method validation.
Introduction
Azo dyes are synthetic colorants characterized by the presence of one or more azo bonds (-N=N-). The reductive cleavage of this bond can lead to the formation of aromatic amines, some of which are known to be mutagenic and/or carcinogenic.[2] Regulatory bodies worldwide have restricted the use of specific azo dyes in consumer products.[2][3] Therefore, highly sensitive and selective analytical methods are required for monitoring these compounds in diverse matrices. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, often replacing less selective methods like UV-based detection.[2] This application note details a comprehensive approach to method development for azo dye analysis using LC-MS/MS.
Data Presentation
The performance of analytical methods for azo dye detection is typically evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following tables summarize quantitative data from various studies, providing a benchmark for method validation.
Table 1: Performance of LC-Based Methods for Azo Dye Analysis
| Analytes | Matrix | Linearity (R²) | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| 9 Azo Dyes | Turmeric | ≥ 0.9998 | 0.01–0.04 mg/kg | 0.04–0.12 mg/kg | 96.0–102.6 | 0.16–2.01 | |
| 4 Azo Dyes | Rat Plasma | > 0.998 | - | 0.1-1.0 µg/L | -5.8 to –9.5% (accuracy) | ≤9.6 (intraday), ≤12.4 (interday) | |
| 9 Disperse Dyes | Environmental Water | > 0.99 (2.0-100.0 ng/mL) | ~2.0 ng/L | ~8.0 ng/L | - | <6 (intraday), <13 (interday) | |
| 7 Azo Dyes | Chilli Powder | > 0.999 | 0.002–0.012 ng/g | 0.006–0.036 ng/g | 94-105 | - | |
| 44 Azo Dyes | Textiles | > 0.99 | - | < 50 mg/kg | - | - |
Table 2: Performance of GC-MS for the Analysis of Aromatic Amines Derived from Azo Dyes
| Analytes | Matrix | Linearity (R²) | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Aromatic Amines | Not Specified | > 0.999 | 0.1 µM | 88.4–102.9 | 1.1–6.7 | |
| 20 Aromatic Amines | Sodium Citrate Solution | - | - | 87-119 | <9 |
Experimental Protocols
A generic and robust experimental protocol is essential for the reliable analysis of azo dyes. The following sections detail the steps from sample preparation to LC-MS/MS analysis.
Sample Preparation
The choice of sample preparation technique depends heavily on the matrix.
1. Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Environmental Water)
This protocol is adapted for cleaning up water samples.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge by passing a suitable solvent through it.
-
Sample Loading: Load the aqueous sample onto the conditioned cartridge at a controlled flow rate. The target azo dyes will be retained on the stationary phase.
-
Washing: Wash the cartridge with a solvent to remove interfering substances.
-
Elution: Elute the retained azo dyes with a small volume of an appropriate organic solvent.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Solvent Extraction for Solid Samples (e.g., Spices, Foodstuffs)
This is a straightforward method for extracting azo dyes from solid matrices.
-
Sample Weighing: Weigh 1 g of the homogenized sample.
-
Internal Standard Spiking: Add an internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 10 minutes.
-
Phase Separation: Add 10 mL of water, shake, and then centrifuge to separate the layers.
-
Filtration: Filter the supernatant before injection into the LC-MS/MS system.
3. Reductive Cleavage and Extraction for Textiles
This method is used to analyze for banned aromatic amines released from azo dyes in textiles.
-
Sample Preparation: Shred a small amount (e.g., 0.05 g) of the textile sample.
-
Reduction: Add 1 mL of 1M NaOH containing 50 mM sodium dithionite to the sample. Incubate at 80°C for 90 minutes to cleave the azo bonds.
-
Extraction: After cooling, add 1 mL of 50 mM ammonium acetate and 50 µL of formic acid, followed by 4 mL of ethyl acetate. Vortex and centrifuge.
-
Evaporation and Reconstitution: Transfer 1 mL of the supernatant to a new tube, evaporate to dryness, and dissolve the residue in 1 mL of the initial mobile phase.
Liquid Chromatography (LC) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes. For example, from 35% B to 100% B over 12 minutes.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Column Temperature: 40°C.
-
Injection Volume: 5-20 µL.
Mass Spectrometry (MS) Method
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (MS/MS) is ideal for this application.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for azo dyes and their resulting aromatic amines.
-
Ion Source Temperature: Optimized for the specific analytes, for instance, 450°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Two MRM transitions are typically monitored for each analyte to ensure both quantitation and identification.
-
Gas Settings: Nebulizing, drying, and heating gas flows should be optimized for maximum signal intensity.
Visualizations
The following diagrams illustrate the key processes in the method development and execution for azo dye analysis.
References
Application Notes and Protocols for Spiking Food Samples with Sudan Orange G-d5
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Sudan Orange G-d5 for spiking food samples. The protocols cover the preparation of stock solutions, spiking procedures for various food matrices, and analytical methods for detection and quantification.
Introduction
Sudan Orange G is a synthetic azo dye that is illegally used to enhance the color of food products. Due to its potential carcinogenicity, regulatory bodies worldwide have banned its use in food.[1][2] Deuterated Sudan Orange G (this compound) is a suitable internal standard for the accurate quantification of Sudan Orange G in food samples using isotope dilution mass spectrometry. This document outlines the procedures for using this compound as a spiking agent in food matrices for method validation and routine analysis.
Data Presentation: Spiking Concentrations and Analytical Parameters
The following table summarizes typical spiking concentrations of Sudan dyes (including Sudan Orange G) in various food matrices as reported in scientific literature. These values can serve as a guideline for designing experiments.
| Food Matrix | Analyte/Internal Standard | Spiking Concentration | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Chili Powder | Sudan Dyes | 0.5, 5, 10, 20, 50, 100 ng/µL (in extract) | TLC/CMS | < 1 ng for each dye | [1] |
| Chili Powder | 10 Sudan and Azo Dyes | 10 µg/kg | UPLC-MS/MS | - | [3] |
| Spices | Sudan Dyes | 1, 2, 3 µg/kg | LC-MS/MS | 0.5 - 1.0 µg/kg (MDL) | [2] |
| Paprika | 11 Azo Dyes | 0.125, 0.25, 0.5, 1.0, 2.0, 3.0 mg/kg | UPLC-MS/MS | - | |
| Hot Chilli Pepper, Sauces, Sausage, Egg Yolk | Sudan I, II, III, IV | 15, 100, 300 µg/g | HPLC | ~0.75 µg/g | |
| Sauce, Cotton Candy, Pickle | 15 Synthetic Dyes | 1, 5, 10, 25, 100 µg/kg (for calibration) | LC-MS/MS | 0.7 - 5 µg/kg (LOD), 7 - 15 µg/kg (LOQ) | |
| Spices | 13 Azo Dyes | 1, 10, 100 µg/kg (for linearity) | LC-MS/MS | Target of 10 µg/kg met |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of stock and working solutions of this compound, which will be used to spike food samples.
Materials:
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Volumetric flasks (e.g., 10 mL)
-
Analytical balance
-
Ultrasonic bath
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 1 mg of this compound standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile.
-
Bring the flask to volume with acetonitrile.
-
Use an ultrasonic bath to ensure complete dissolution.
-
Store the stock solution in an amber vial at 4°C to prevent photodegradation.
-
-
Working Standard Solution (e.g., 1 µg/mL):
-
Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile.
-
This working solution can be used for spiking samples or for preparing calibration curves.
-
Spiking of Food Samples and Extraction using QuEChERS Method
This protocol details the spiking of a solid food sample (e.g., chili powder) and subsequent extraction using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Materials:
-
Homogenized food sample (e.g., chili powder)
-
This compound working standard solution (from Protocol 1)
-
Water (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1.5 g sodium citrate)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Weigh 2 g of the homogenized food sample into a 50 mL centrifuge tube.
-
-
Spiking:
-
Add a specific volume of the this compound working solution to the sample to achieve the desired spiking concentration (e.g., 20 µL of a 1 µg/mL solution to get a 10 µg/kg spike level).
-
Let the spiking solvent evaporate for a few minutes before proceeding.
-
-
Extraction:
-
Add 8 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Immediately shake the tube vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant (acetonitrile layer).
-
The extract can be directly analyzed by LC-MS/MS or may require a further clean-up step (d-SPE) if the matrix is complex.
-
For analysis, transfer an aliquot of the supernatant into an autosampler vial.
-
Visualizations
Experimental Workflow for Spiking and Extraction
Caption: Workflow for spiking food samples with this compound.
References
Application Note: Quantification of Sudan Orange G in Environmental Water Samples Using Isotope Dilution LC-MS/MS with Sudan Orange G-d5
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and analytical chemistry.
Introduction
Sudan dyes are a class of synthetic, oil-soluble azo dyes used in industrial applications such as coloring plastics, oils, and waxes. Due to their potential carcinogenicity, they are not permitted for use in food products.[1][2] The presence of these dyes in the environment, particularly in water sources through industrial effluent, is a significant health concern.[3] Accurate and sensitive detection methods are therefore crucial for monitoring environmental water quality.
This application note details a robust method for the quantification of Sudan Orange G in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs an isotope dilution strategy with deuterated Sudan Orange G (Sudan Orange G-d5) as an internal standard. Isotope dilution is a highly accurate quantification technique where a known amount of a stable isotope-labeled version of the analyte is added to the sample. This internal standard behaves almost identically to the native analyte during sample preparation and analysis, correcting for matrix effects and variations in extraction recovery and instrument response.
Experimental Protocols
2.1. Reagents and Materials
-
Standards: Sudan Orange G (≥85% purity), this compound.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid.
-
Sample Preparation: Solid Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL).
-
Apparatus: Analytical balance, volumetric flasks, pipettes, vortex mixer, SPE manifold, sample vials.
2.2. Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh 1.0 mg of Sudan Orange G and this compound standards. Dissolve each in separate 10 mL volumetric flasks with acetonitrile.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile.
-
Calibration Standards (0.1 - 200 ng/mL): Prepare a series of calibration standards by serially diluting the Sudan Orange G primary stock solution with a 50:50 mixture of acetonitrile and water. Spike each calibration standard with the IS solution to a final concentration of 25 ng/mL.
2.3. Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Spiking: Add 25 µL of the 1 µg/mL Internal Standard (IS) spiking solution to the 100 mL water sample and mix thoroughly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 50:50 methanol/water mixture to remove interferences.
-
Elution: Elute the retained analytes with 5 mL of acetonitrile into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of a 50:50 acetonitrile/water mixture. Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A linear gradient starting at 25% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: LC-MS/MS MRM Parameters for Sudan Orange G and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Polarity |
| Sudan Orange G | 215.1 | 93.1 | 200 | Positive |
| Sudan Orange G (Quantifier) | 215.1 | 122.1 | 200 | Positive |
| This compound (IS) | 220.1 | 98.1 | 200 | Positive |
| Note: MRM transitions are based on typical fragmentation patterns. The precursor ion for this compound assumes deuteration on one of the phenyl rings. Actual values should be optimized experimentally. |
Table 2: Method Performance Characteristics
| Parameter | Sudan Orange G in Water | Sudan Dyes in Food Matrix |
| Limit of Detection (LOD) | 0.014 µg/mL (14 µg/L) | ~10 µg/kg |
| Limit of Quantification (LOQ) | 0.036 µg/mL (36 µg/L) | 5 - 10 µg/kg |
| Linear Dynamic Range | 0.036 – 0.900 µg/mL | 0.1 - 200 µg/kg |
| Coefficient of Determination (R²) | > 0.991 | > 0.99 |
| Recovery | 88 - 114% | 80 - 110% |
| Data is compiled from studies using different analytical techniques and matrices to provide a general overview of expected performance. |
Visualizations
Caption: Experimental workflow for the analysis of Sudan Orange G in water.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Preparation of Sudan Orange G-d5 Stock and Working Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Sudan Orange G-d5 stock and working solutions, intended for use as an internal standard in analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS/MS). The deuterated form of Sudan Orange G offers a stable isotopic label, making it an ideal tool for accurate quantification in complex matrices.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₅D₅N₂O₂ | [1] |
| Molecular Weight | 219.25 g/mol | [1][2] |
| Appearance | Red-Orange Powder | [3] |
| Solubility | Soluble in acetonitrile, chloroform | |
| Storage (Solid) | 20°C | |
| Storage (Solution) | 4°C, protected from light |
Experimental Protocols
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of this compound Stock Solution (100 µg/mL)
This protocol describes the preparation of a 100 µg/mL stock solution in acetonitrile. Acetonitrile is a common solvent for Sudan dyes in analytical applications.
Materials:
-
This compound powder
-
Acetonitrile (HPLC or LC-MS grade)
-
Analytical balance
-
10 mL volumetric flask (Class A)
-
Spatula
-
Weighing paper
-
Pipettes and sterile pipette tips
-
Amber glass vial with a screw cap for storage
Procedure:
-
Weighing: Accurately weigh approximately 1 mg of this compound powder onto weighing paper using an analytical balance. Record the exact weight.
-
Transfer: Carefully transfer the weighed powder into a 10 mL volumetric flask.
-
Dissolving: Add approximately 5-7 mL of acetonitrile to the volumetric flask. Gently swirl the flask to dissolve the powder. If necessary, use a sonicator for a few minutes to ensure complete dissolution.
-
Dilution: Once the powder is completely dissolved, bring the solution to the 10 mL mark with acetonitrile.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name (this compound Stock Solution), concentration (100 µg/mL, adjusted for the exact weight), solvent (acetonitrile), preparation date, and initials of the preparer. Store the stock solution at 4°C, protected from light.
Preparation of this compound Working Solutions
Working solutions are typically prepared by serially diluting the stock solution to the desired concentration. The final concentration of the working solution will depend on the specific analytical method and instrument sensitivity. The following is an example of preparing a 1 µg/mL working solution.
Materials:
-
This compound stock solution (100 µg/mL)
-
Acetonitrile (HPLC or LC-MS grade)
-
Volumetric flasks (e.g., 10 mL) or microcentrifuge tubes
-
Calibrated pipettes and sterile pipette tips
-
Amber glass vials for storage
Procedure for 1 µg/mL Working Solution:
-
Transfer: Using a calibrated pipette, transfer 100 µL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilution: Add acetonitrile to the volumetric flask to the 10 mL mark.
-
Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the working solution to a new, properly labeled amber glass vial. It is recommended to prepare working solutions fresh as needed. If stored, they should be kept at 4°C and protected from light.
Experimental Workflow
Caption: Workflow for this compound Solution Preparation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Determination of Sudan Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan dyes are a class of synthetic, fat-soluble azo dyes, primarily used for industrial purposes such as coloring plastics, oils, and waxes. Due to their carcinogenic properties, they are not permitted for use as food additives. However, incidents of their illegal use to enhance the color of food products like chili powder and palm oil have raised significant food safety concerns. Consequently, robust and reliable analytical methods for the detection and quantification of Sudan dyes (primarily Sudan I, II, III, and IV) in various matrices are crucial for regulatory monitoring and ensuring consumer safety. This application note provides detailed protocols and liquid chromatography conditions for the separation of these dyes.
Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet-visible (UV-Vis) or mass spectrometry (MS) detection is the most common and effective technique for the analysis of Sudan dyes. The choice of method often depends on the complexity of the sample matrix and the required sensitivity.
Experimental Protocols
Several HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for the separation of Sudan dyes. Below are detailed protocols for representative isocratic and gradient methods.
Protocol 1: Isocratic HPLC-UV Method
This protocol describes a simple and robust isocratic method suitable for routine screening of Sudan dyes.
1. Sample Preparation (Chili Powder): a. Weigh 1.0 g of the homogenized chili powder sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Vortex for 1 minute and then sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- Instrument: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
- Mobile Phase: Acetonitrile/Water (80:20, v/v).[1]
- Flow Rate: 1.0 mL/min.[1][2]
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.[3]
- Detection: UV-Vis or PDA detector. Wavelengths can be monitored at 488 nm for Sudan I and II, and 520 nm for Sudan III and IV.
Protocol 2: UPLC-MS/MS Method for High Sensitivity and Selectivity
This protocol is designed for the sensitive and selective determination of Sudan dyes, particularly in complex matrices, using UPLC coupled with tandem mass spectrometry.
1. Sample Preparation (Spice Sample): a. Weigh 1.0 g of the spice sample into a centrifuge tube. b. Add internal standards (e.g., Sudan I-d5, Sudan IV-d6) and 10 mL of acetonitrile. c. Shake vigorously. d. The method may not require further cleanup steps, simplifying the process. e. Centrifuge and filter the extract as described in Protocol 1.
2. Chromatographic Conditions:
- Instrument: UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS).
- Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol.
- Gradient Program: A gradient is typically employed, starting with a lower percentage of organic solvent to focus polar analytes and ramping up to elute the more nonpolar Sudan dyes. For example, a gradient could start at 25% B, ramp to 70% B, and then to 95% B.
- Flow Rate: 0.3 - 0.4 mL/min.
- Injection Volume: 2 - 5 µL.
- Column Temperature: 35 - 40 °C.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for each Sudan dye should be optimized.
Data Presentation
The following table summarizes the quantitative data from various published methods for the separation of Sudan dyes, providing a comparative overview of their performance.
| Parameter | Method 1 (HPLC-UV) | Method 2 (UPLC-MS/MS) | Method 3 (HPLC-PDA) | Method 4 (UPLC-DAD) |
| Column | Ultra Aqueous C18 (150 x 4.6mm) | ACQUITY UPLC BEH C18 | Varian Microsorb-MV C18 (150 x 4.6mm, 5µm) | Acquity UPLC BEH C18 (1.7µm, 2.1x50mm) |
| Mobile Phase | Methanol/Water | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water (80:20, v/v) | Acetonitrile-Formic Acid/Water |
| Elution Type | Isocratic | Gradient | Isocratic | Gradient |
| Run Time | ~20 minutes | ~14 minutes | < 10 minutes | ~7 minutes |
| Detection | UV-Vis (488 nm & 520 nm) | MS/MS | PDA (478, 496, 510, 520 nm) | DAD (500 nm) |
| LOD (Sudan I) | Not Specified | < 0.125 mg/kg | 0.2-0.5 mg/kg (sauces), 1.5-2 mg/kg (spices) | 0.006-0.02 mg/kg |
| LOQ (Sudan I) | Not Specified | Not Specified | 0.4-1 mg/kg (sauces), 3-4 mg/kg (spices) | Not Specified |
| Recovery | Not Specified | 93.8 - 115.2% | 51-86% (sauces), 89-100% (spices) | 62.7 - 91.0% |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the analysis of Sudan dyes in food samples using liquid chromatography.
Caption: General workflow for Sudan dye analysis by LC.
Conclusion
The choice of liquid chromatography conditions for the separation of Sudan dyes is dependent on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Isocratic HPLC-UV methods offer a simple and cost-effective approach for routine screening, while UPLC-MS/MS provides superior sensitivity and selectivity for confirmatory analysis and trace-level detection in complex food matrices. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to develop and implement robust methods for the monitoring of these illegal food additives.
References
Application Note: Analysis of Sudan Orange G-d5 using Electrospray Ionization Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sudan Orange G is a synthetic azo dye that has been used as a coloring agent in various industrial products. Due to its potential carcinogenicity, its use in foodstuffs is prohibited in many countries.[1][2] Accurate and sensitive detection methods are crucial for monitoring food safety and ensuring regulatory compliance. The use of a stable isotope-labeled internal standard, such as Sudan Orange G-d5, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[3] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) for the determination of Sudan Orange G. The deuterated internal standard, this compound, is added to the sample prior to extraction. It co-elutes with the native Sudan Orange G and is detected by the mass spectrometer based on its specific mass-to-charge ratio (m/z). By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved. Electrospray ionization (ESI) in the positive ion mode is typically employed for the analysis of Sudan dyes.[4][5]
Quantitative Data Summary
The following tables summarize typical mass spectrometry and chromatographic parameters for the analysis of Sudan Orange G and its deuterated internal standard.
Table 1: Mass Spectrometer Settings for Sudan Orange G and this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.0 - 5.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 30 - 50 L/hr |
| Collision Gas | Argon |
| Collision Gas Flow | 0.15 mL/min |
Note: These parameters may require optimization for different instrument models.
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Sudan Orange G and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Sudan Orange G | 215.1 | 93.1 | 122.1 |
| This compound | 220.1 | 98.1 | 127.1 |
Note: The precursor ion for this compound is based on the addition of 5 daltons for the deuterium atoms. The product ions are predicted based on the fragmentation of the non-deuterated compound and would need to be confirmed experimentally.
Table 3: Typical Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, Zorbax Eclipse Plus C18) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to elute analytes, followed by a high percentage of B for column wash. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 - 45 °C |
Experimental Protocols
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sudan Orange G and this compound in a suitable solvent such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the initial mobile phase composition. These will be used to build the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, calibration standards, and quality controls.
Sample Preparation (e.g., Spice Matrix)
-
Homogenization: Homogenize the solid sample (e.g., paprika powder, chili powder) to ensure uniformity.
-
Weighing and Spiking: Weigh 1 g of the homogenized sample into a centrifuge tube. Add a known volume of the this compound internal standard spiking solution.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Vortexing and Sonication: Vortex the sample for 1 minute and then place it in an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 7500 rpm) for 10 minutes.
-
Filtration/Transfer: Transfer the supernatant to a clean tube. If necessary, filter the extract through a 0.22 µm filter before transferring to an autosampler vial for LC-MS/MS analysis. For complex matrices, an additional solid-phase extraction (SPE) cleanup step using a C18 or silica cartridge may be necessary to remove interferences.
LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection Sequence: Set up the injection sequence including blanks, calibration standards, quality control samples, and the prepared unknown samples.
-
Data Acquisition: Acquire data using the MRM mode with the transitions specified in Table 2.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both Sudan Orange G and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of Sudan Orange G to the peak area of this compound against the concentration of the Sudan Orange G standards.
-
Quantification: Determine the concentration of Sudan Orange G in the unknown samples by using the linear regression equation from the calibration curve.
Visualization of the Analytical Workflow
Caption: Workflow for the quantitative analysis of Sudan Orange G using a deuterated internal standard.
References
- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 2. Determination of 20 synthetic dyes in chili powders and syrup-preserved fruits by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 5. laborindo.com [laborindo.com]
Application Note: Multiple Reaction Monitoring (MRM) for the Quantification of Sudan Orange G-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Sudan Orange G-d5 using Multiple Reaction Monitoring (MRM) mass spectrometry. Sudan Orange G is a synthetic dye, and its deuterated form, this compound, is commonly used as an internal standard for accurate quantification in complex matrices. This document outlines the optimized MRM transitions, liquid chromatography parameters, and sample preparation procedures.
Introduction
Sudan dyes are a group of synthetic, fat-soluble azo dyes used for coloring plastics, oils, and waxes. Due to their potential carcinogenicity, their use in food products is prohibited in many countries.[1][2] Regulatory bodies mandate sensitive and specific analytical methods for the detection of these dyes in various food matrices. The use of stable isotope-labeled internal standards, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. This application note details a robust LC-MS/MS method for the analysis of this compound.
Quantitative Data
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for Sudan Orange G and its deuterated internal standard, this compound. Two MRM transitions are monitored for the analyte to ensure both quantification and identification.[3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Sudan Orange G | 215.1 | 93.1 | Not Specified | ESI+ |
| 122.1 | Not Specified | ESI+ | ||
| This compound | 220.1 | 93.1 | Not Specified | ESI+ |
| 122.1 | Not Specified | ESI+ |
Collision energy should be optimized for the specific instrument used. The bolded product ion is typically used for quantification.
Experimental Protocols
Sample Preparation
A generic and effective sample preparation procedure for the extraction of Sudan dyes from a solid matrix involves the following steps[3]:
-
Weigh 1 gram of the homogenized sample.
-
Add a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Vortex the sample for 10 minutes.
-
Add 10 mL of water and mix.
-
Centrifuge or filter the sample to separate the solid and liquid phases.
-
The supernatant is ready for LC-MS/MS analysis.
For liquid samples or different matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences. A Sep-Pak Silica cartridge can be effective for this purpose.[1]
Liquid Chromatography
-
Column: A C18 reversed-phase column is suitable for the separation of Sudan dyes.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A is used to focus the analytes on the column, followed by a ramp-up of mobile phase B to elute the compounds.
-
Flow Rate: A typical flow rate is 0.40 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 45 °C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Ion Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
Desolvation Gas Flow: 1000 L/hr.
-
Cone Gas Flow: 30 L/hr.
-
Data Acquisition: Data is acquired in the Multiple Reaction Monitoring (MRM) mode.
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Sudan Orange G Recovery in SPE Cleanup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low recovery of Sudan Orange G during Solid Phase Extraction (SPE) cleanup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I experiencing low recovery of Sudan Orange G compared to other Sudan dyes?
A1: Sudan Orange G is considerably more polar than other Sudan dyes like Sudan I and II.[1] This higher polarity means it may not be well-retained on common nonpolar SPE sorbents, such as silica-based C18, especially during washes with strong organic solvents.[1] The key to improving recovery is to select an SPE sorbent and develop a method that accounts for its unique chemical properties.
Q2: What are the key chemical properties of Sudan Orange G to consider for SPE method development?
A2: Understanding the chemical characteristics of Sudan Orange G is crucial for troubleshooting low recovery.
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Polarity: It is more polar than many other Sudan dyes due to the presence of two hydroxyl (-OH) groups on the resorcinol ring.[1][2]
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Solubility: It is slightly soluble in ethanol and ether, and very slightly soluble in water, but soluble in oils and fats.[3]
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Hydrogen Bonding: The phenolic hydroxyl groups can engage in strong hydrogen bonding.
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pKa: It has pKa values of 8.19 and 11.67, indicating it can exist in an ionized state depending on the pH of the sample and solutions.
Q3: Which type of SPE sorbent is most effective for Sudan Orange G?
A3: The choice of sorbent is critical for good recovery. While Sudan dyes are generally well-retained on reversed-phase sorbents, the polarity of Sudan Orange G requires special consideration.
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Polymeric Sorbents with Hydrogen Bonding Capability: Sorbents that can interact via hydrogen bonding are particularly effective. For instance, a weak cation exchange polymer has been shown to yield higher recoveries for Sudan Orange G compared to a neutral polar functionalized polymer. This is because the isolated phenolic moiety on Sudan Orange G is more acidic and can form strong hydrogen bonds with the sorbent.
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Mixed-Mode Anion-Exchange Sorbents: For non-oily matrices, a mixed-mode anion-exchange sorbent can be used effectively. At a high pH (e.g., 13), the hydroxyl groups of Sudan Orange G will be deprotonated, allowing for strong retention on an anion-exchange sorbent.
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Normal-Phase Sorbents: For oily matrices, a normal-phase sorbent like Alumina B can provide good cleanup and enrichment.
Q4: My analyte appears to be lost during the sample loading or washing steps. What should I do?
A4: Analyte loss during loading and washing is a common cause of low recovery. Here are some troubleshooting steps:
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Check Sample Solvent: If your sample is dissolved in a solvent that is too "strong" (i.e., has a high elution strength for your chosen SPE phase), the analyte may not be retained on the sorbent. Consider diluting your sample with a weaker solvent before loading.
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Optimize Wash Solvent: Your wash solvent may be too strong, causing premature elution of Sudan Orange G. Try using a weaker solvent or a solvent mixture with a lower percentage of the strong eluting solvent. For example, if using methanol/water, decrease the methanol percentage.
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Adjust pH: For ion-exchange sorbents, ensure the pH of your loading and wash solutions is appropriate to maintain the charged state of Sudan Orange G for effective retention.
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Flow Rate: A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent. Try decreasing the flow rate to allow sufficient time for binding.
Q5: I am not able to elute Sudan Orange G completely from the SPE cartridge. How can I improve elution?
A5: Incomplete elution will also lead to low recovery. Consider the following:
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Increase Elution Solvent Strength: Your elution solvent may not be strong enough to disrupt the interactions between Sudan Orange G and the sorbent. You can increase the proportion of the stronger solvent in your elution mixture or switch to a stronger solvent altogether.
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Adjust pH of Elution Solvent: For ion-exchange sorbents, the pH of the elution solvent should be adjusted to neutralize the charge on the analyte or the sorbent, thereby releasing the analyte.
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Increase Elution Volume: You may not be using a sufficient volume of elution solvent to completely recover the analyte. Try increasing the elution volume and collecting multiple fractions to see if more analyte is recovered in later fractions.
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Add a Modifier: Adding a small amount of an acid or base to your elution solvent can sometimes improve the recovery of ionizable compounds. For example, the use of triethylamine in tetrahydrofuran has been shown to be effective for eluting Sudan dyes from a molecularly imprinted polymer.
Data Summary
The following table summarizes recovery data for Sudan Orange G using different SPE sorbents.
| SPE Sorbent Type | Sorbent Name | Matrix | Sample Pre-treatment | Wash Solvents | Elution Solvent | Recovery of Sudan Orange G (%) | Reference |
| Neutral Polar Functionalized Polymer | strata™-X | Chili Powder | Extracted with isopropanol, diluted with 30% isopropanol in water. | 1. Water2. Methanol/Water (50:50) | Dichloromethane/Isopropanol/Formic Acid (78:20:2) | 71 | |
| Weak Cation Exchange Polymer | strata™-X-CW | Chili Powder | Extracted with isopropanol, diluted with 30% isopropanol in water. | 1. Water2. Methanol/Water (50:50) | Dichloromethane/Isopropanol/Formic Acid (78:20:2) | 93 | |
| Mixed-Mode Anion-Exchange | Oasis MAX | Water-based Chili Sauces | Homogenized and extracted with acetone, evaporated, and residue taken up in hexane. | 1. Hexane2. Ethyl Acetate | 10% Methanol in Ethyl Acetate | Not specified for Sudan Orange G individually, but effective for Sudan dyes. | |
| Normal-Phase | Sep-Pak Alumina B | Oily Matrices and Dried Chilies | Diluted with hexane or extracted with acetone, evaporated, and residue taken up in hexane. | 1. Hexane2. Ethyl Acetate | 10% Methanol in Ethyl Acetate | Not specified for Sudan Orange G individually, but effective for Sudan dyes. |
Experimental Protocols
Protocol 1: SPE Cleanup of Sudan Dyes from Chili Powder using Polymeric Sorbents
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Sample Preparation:
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Weigh 500 mg of chili powder.
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Spike with 1 mg of Sudan dye standard.
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Extract with 2 mL of isopropanol.
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Filter the extract using a syringe filter.
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Take 10 µL of the extract and add it to 990 µL of 30% isopropanol in water.
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SPE Procedure (using strata™-X or strata™-X-CW, 30 mg/1 mL):
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Conditioning: Condition the SPE cartridge (details not specified in the source).
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Loading: Load the prepared sample solution onto the SPE cartridge.
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Washing:
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Wash with 1 mL of water.
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Wash with 1 mL of methanol/water (50:50, v/v).
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Elution: Elute the dyes with 1 mL of dichloromethane/isopropanol/formic acid (78:20:2 by volume).
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Post-Elution:
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Take 300 µL of the eluate and dilute with 700 µL of methanol.
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Inject 10 µL of this solution into the HPLC for analysis.
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Protocol 2: SPE Cleanup of Sudan Dyes from Oily Matrices using Normal-Phase Sorbent
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Sample Preparation:
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For chili oils: Dilute 0.1 g of the oil to 1 mL with hexane.
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For dried chili products: Homogenize 1 g of the sample and extract with 10 mL of acetone. Evaporate a 1 mL aliquot to complete dryness and reconstitute the residue in 1 mL of hexane.
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SPE Procedure (using Sep-Pak Alumina B):
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Conditioning: Condition the cartridge (details not specified in the source).
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Loading: Load the prepared sample in hexane onto the cartridge.
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Washing:
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Wash with hexane to remove fats.
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Wash with ethyl acetate to remove carotenoids.
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Elution: Elute the Sudan dyes with 10% methanol in ethyl acetate. More polar interferences like capsaicin are retained on the column.
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Visualizations
Caption: Troubleshooting workflow for low recovery of Sudan Orange G in SPE.
Caption: Key chemical interactions influencing Sudan Orange G recovery in SPE.
References
Technical Support Center: Addressing Matrix Effects in Sudan Dye Analysis
Welcome to the technical support center for Sudan dye analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in their analytical experiments.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the quantification of Sudan dyes.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Analyte Signal | - Inefficient extraction from the sample matrix.- Analyte degradation during sample preparation.- Instrument sensitivity issues. | - Evaluate different extraction solvents and techniques (e.g., ultrasound-assisted extraction).- Protect samples from light and heat, as Sudan dyes can be sensitive to both.[1]- Check instrument parameters, such as detector settings and source conditions for MS. |
| High Background Noise or Interferences | - Insufficient sample cleanup.- Contaminated solvents or reagents.- Carryover from previous injections. | - Implement or optimize a Solid Phase Extraction (SPE) cleanup step.[1]- Use high-purity solvents and freshly prepared reagents.- Implement rigorous cleaning procedures for all labware and autosampler components.[1] |
| Poor Reproducibility | - Inconsistent sample preparation.- Instrument instability.- Variable peak integration. | - Use an automated sample preparation system if possible, or ensure consistent manual procedures.- Allow the instrument to stabilize before analysis and perform regular performance checks.- Use a standardized and validated method for peak integration. |
| False Positive Results | - Co-eluting matrix components with similar spectral properties.[1]- Cross-contamination between samples. | - Use a more selective detector, such as a mass spectrometer, for confirmation.[1]- For HPLC-DAD, check the full UV-Vis spectrum of the peak to confirm identity.- Implement rigorous cleaning procedures for all labware and autosampler components. |
| Consistently Low Recovery | - Inefficient extraction solvent.- Significant matrix effects, particularly ion suppression in LC-MS/MS.- Analyte loss during cleanup steps. | - Ensure the chosen solvent effectively extracts the lipophilic Sudan dyes. Acetonitrile is commonly used.- Employ strategies to mitigate matrix effects (see FAQs below).- Refine the cleanup procedure to prevent analyte loss. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Sudan dye analysis?
A1: A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix. In Sudan dye analysis, especially in complex food matrices like spices and oils, these effects can lead to either signal suppression or enhancement. This interference can compromise the accuracy, precision, and sensitivity of the analytical method. For instance, co-eluting matrix components can interfere with the ionization of Sudan dyes in LC-MS/MS, leading to inaccurate quantification.
Q2: Which sample matrices are most prone to causing matrix effects for Sudan dyes?
A2: Complex matrices are a common source of matrix effects. For Sudan dyes, this is particularly prevalent in:
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Spices: Chili powder, curry powder, paprika, and turmeric are frequently cited as causing significant matrix effects.
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Oils: Palm oil and chili oleoresin are oily matrices that require effective cleanup.
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Sauces: Chili- and tomato-based sauces can also contain compounds that interfere with ionization.
Q3: How can I detect the presence of matrix effects in my LC-MS method?
A3: A standard method to identify ion suppression is the post-column infusion experiment. This involves infusing a standard solution of the Sudan dye at a constant rate into the LC flow after the analytical column while a blank matrix extract is injected. A dip in the constant baseline signal indicates a region of ion suppression caused by eluting matrix components. Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix extract; a significant difference suggests the presence of matrix effects.
Q4: What strategies can be used to minimize or compensate for matrix effects?
A4: Several strategies can be employed to mitigate matrix effects:
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Effective Sample Cleanup: Techniques like Solid Phase Extraction (SPE) and QuEChERS are effective at removing a significant portion of interfering matrix components.
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Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement by ensuring that standards and samples experience similar matrix effects.
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Use of Internal Standards: The addition of an internal standard, preferably a stable isotope-labeled version of the analyte, can correct for both matrix effects and variability in sample preparation and instrument response.
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Standard Addition: The standard addition method, where known amounts of the standard are added to the sample, can also be used to correct for matrix effects.
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Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering substances to a level where their effect is negligible. However, this may also reduce the analyte concentration below the limit of detection.
Q5: What are the recommended analytical techniques for Sudan dye analysis in complex matrices?
A5: The choice of analytical technique depends on the required sensitivity and selectivity.
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High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A widely used and robust method for routine analysis.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for higher sensitivity, lower detection limits, and greater specificity, making it ideal for trace-level detection in complex matrices.
Data Presentation
Table 1: Recovery Rates of Sudan Dyes in Spices using LC-MS/MS
| Analyte | Spiked Level (µg/kg) | Recovery (%) | Reference |
| Sudan I | 1 | 88-100 | |
| Sudan II | 1 | 89-104 | |
| Sudan III | 1 | 89-93 | |
| Sudan IV | 1 | 66-79 |
Table 2: Recovery Rates of Sudan Dyes in Paprika
| Analyte | Spiked Level (mg/kg) | Mean Recovery (%) | RSDr (%) | RSDRL (%) | Reference |
| Sudan I | 0.125 - 0.5 | 93.8 - 115.2 | 0.8 - 7.7 | 1.6 - 7.7 | |
| Sudan II | 0.125 - 0.5 | 93.8 - 115.2 | 0.8 - 7.7 | 1.6 - 7.7 | |
| Sudan III | 0.125 - 0.5 | 93.8 - 115.2 | 0.8 - 7.7 | 1.6 - 7.7 | |
| Sudan IV | 0.125 - 0.5 | 93.8 - 115.2 | 0.8 - 7.7 | 1.6 - 7.7 |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Spices
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation of spices prior to LC-MS/MS analysis.
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Sample Weighing: Weigh 2 grams of the homogenized spice powder into a 50 mL centrifuge tube.
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Hydration: Add 8 mL of water and vortex for 30 seconds.
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Extraction: Add 10 mL of acetonitrile and the contents of a QuEChERS extraction packet (containing 4 g MgSO₄, 1 g NaCl, and 1.5 g sodium citrate).
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Shaking: Shake the tube vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
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Analysis: Collect the supernatant (acetonitrile layer) and inject it directly into the LC-MS/MS system or dilute as needed.
Protocol 2: Solid Phase Extraction (SPE) for Oily Matrices
This protocol provides a general guideline for SPE cleanup of oily matrices.
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Sample Preparation: Dilute 0.1 g of chili oil to 1 mL with hexane. For dried chili products, extract 1 g with 10 mL of acetone, evaporate a 1 mL aliquot to dryness, and reconstitute the residue in 1 mL of hexane.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge with an appropriate solvent (e.g., 5 mL of methanol followed by 5 mL of water and then 5 mL of n-hexane).
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Loading: Load the prepared sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a non-polar solvent like hexane to remove fats and other non-polar interferences.
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Elution: Elute the Sudan dyes with a more polar solvent, such as acetonitrile or 10% methanol in ethyl acetate.
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Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Generalized experimental workflow for Sudan dye analysis.
References
Stability and degradation of Sudan Orange G-d5 in acetonitrile
Technical Support Center: Sudan Orange G-d5 in Acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in acetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I prepared a stock solution of this compound in acetonitrile. How should I store it and for how long is it stable?
Q2: My this compound solution has changed color. What could be the cause?
A2: A color change in your this compound solution could indicate degradation. One common cause is exposure to acidic conditions. Azo dyes like Sudan Orange G are known to change color in the presence of strong acids. This is due to the protonation of the azo group, which alters the chromophore. Ensure your acetonitrile is of high purity and free from acidic contaminants. Another potential cause is photodegradation from prolonged exposure to light. Always store your solutions in amber vials or in the dark.
Q3: I'm seeing unexpected peaks in my LC-MS/MS analysis. Could these be degradation products?
A3: It is possible that unexpected peaks are due to the degradation of this compound. While specific degradation products in acetonitrile under standard laboratory conditions are not well-documented, studies on the enzymatic biotransformation of Sudan Orange G have shown the formation of oligomers and polymers through radical coupling reactions. If your acetonitrile contains impurities or has been exposed to harsh conditions (e.g., strong acids/bases, high heat, UV light), degradation could occur. To troubleshoot, you can:
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Analyze a freshly prepared standard to see if the unexpected peaks are present.
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Ensure the purity of your acetonitrile and other solvents.
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Filter your samples before injection to remove any particulates.
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Run a blank (acetonitrile only) to check for solvent contamination.
Q4: What are the recommended analytical techniques for determining the purity and concentration of this compound in acetonitrile?
A4: The most common and reliable methods for the analysis of Sudan dyes are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV).
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LC-MS/MS offers high sensitivity and selectivity, making it ideal for identifying and quantifying the analyte, even at low concentrations, and for identifying potential degradation products.
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HPLC-UV is also a robust method, with Sudan Orange G having a maximum absorption between 380 and 420 nm in methanol, which is expected to be similar in acetonitrile. Spectrophotometry can also be used for quantification.
Data Presentation: Stability of Related Compound Sudan I-D5
While specific quantitative stability data for this compound is not available, the following tables summarize the stability data for the structurally similar compound Sudan I-D5, which can be used as a proxy.
Table 1: Long-Term Stability of Sudan I-D5 at 20°C
| Time (Months) | Isotopic Abundance (%) | Chemical Purity (%) |
| 0 | >99 | >99 |
| 3 | No significant change | No significant change |
| 6 | No significant change | No significant change |
| 9 | No significant change | No significant change |
| 12 | No significant change | No significant change |
Table 2: Accelerated Stability of Sudan I-D5
| Condition | Duration | Isotopic Abundance (%) | Chemical Purity (%) |
| 40°C ± 5°C (Oven) | 10 hours | No significant change | No significant change |
| -20°C ± 5°C | 10 hours | No significant change | No significant change |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in acetonitrile, a common practice for creating standards for analytical testing.
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Materials:
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This compound solid standard
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HPLC-grade acetonitrile
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Class A volumetric flask (e.g., 10 mL)
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Analytical balance
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Amber glass vial with a PTFE-lined cap for storage
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Procedure:
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Accurately weigh 10 mg of this compound solid standard using an analytical balance.
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Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
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Add approximately 5 mL of acetonitrile to the flask and sonicate for 5 minutes to ensure complete dissolution.
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Allow the solution to return to room temperature.
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Add acetonitrile to the flask up to the 10 mL mark.
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Cap the flask and invert it several times to ensure homogeneity.
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Transfer the solution to a labeled amber glass vial for storage.
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Protocol 2: HPLC-MS/MS Analysis of this compound
This protocol provides a general methodology for the analysis of Sudan dyes using LC-MS/MS, adapted from established methods.
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Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., ESI or APCI)
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C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
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Chromatographic Conditions:
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: Start with a higher percentage of mobile phase A (e.g., 75%) and gradually increase the percentage of mobile phase B to elute the analyte.
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Flow Rate: 0.8 - 1.0 mL/min
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Column Temperature: 30°C
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Injection Volume: 10 µL
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Mass Spectrometry Conditions:
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Ionization Mode: Positive ion mode is typically used for Sudan dyes.
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MRM Transitions: Set up Multiple Reaction Monitoring (MRM) for this compound. The precursor ion will be the molecular ion [M+H]+, and specific product ions will need to be determined by infusing a standard solution.
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Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's guidelines.
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Visualizations
References
Technical Support Center: Optimizing Ionization Efficiency for Sudan Orange G-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Sudan Orange G-d5 in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of Sudan Orange G, an azo dye. In mass spectrometry, stable isotope-labeled compounds like this compound are considered the gold standard for internal standards. This is because they have nearly identical chemical and physical properties to the unlabeled analyte (Sudan Orange G), including similar extraction recovery, chromatographic retention time, and ionization response. The mass difference allows for its differentiation from the native analyte in the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: Which ionization technique is best for this compound analysis?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of Sudan dyes.[1] ESI is suitable for moderately polar molecules and is often used for Sudan dyes.[2][3][4] APCI is well-suited for less polar and thermally stable compounds and has shown good performance with less matrix effects for some azo dyes.[1] The choice between ESI and APCI may depend on the specific matrix and instrumentation available. ESI is generally a good starting point.
Q3: Should I use positive or negative ion mode for this compound?
Sudan Orange G can be detected in both positive and negative ion modes. However, positive ion mode ESI is more commonly reported for the analysis of Sudan dyes, often detecting the protonated molecule [M+H]⁺. The phenolic hydroxyl groups on Sudan Orange G can also be deprotonated, making negative ion mode detection of [M-H]⁻ a viable option. The optimal polarity should be determined empirically for your specific experimental conditions, as the response can be compound and matrix-dependent.
Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?
For this compound (C₁₂H₅D₅N₂O₂), the expected monoisotopic mass of the neutral molecule is approximately 219.09 g/mol .
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In positive ion mode , the precursor ion would be the protonated molecule [M+H]⁺ at m/z 220.1. Common product ions for Sudan dyes result from the cleavage of the azo bond.
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In negative ion mode , the precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 218.1.
The exact product ions should be determined by infusing a standard solution of this compound and performing a product ion scan.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Problem 1: Low or No Signal for this compound
| Possible Cause | Suggested Solution |
| Incorrect Ionization Mode | Verify that you are using the optimal ionization polarity (positive or negative). Infuse a standard solution and test both modes to determine which provides a better response. |
| Suboptimal Source Parameters | The ionization efficiency is highly dependent on source conditions. Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. |
| Inappropriate Solvent Composition | ESI efficiency is sensitive to the mobile phase composition. For reversed-phase chromatography, higher organic content in the mobile phase at the time of elution generally improves desolvation and ionization. Ensure the use of volatile mobile phase additives like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization. |
| Degradation of the Standard | Azo dyes can be susceptible to degradation. Prepare fresh working solutions of your this compound standard and store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature). |
| Instrument Contamination | A dirty ion source can lead to suppressed signal intensity. Regularly clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations. |
Problem 2: Poor Peak Shape or Shifting Retention Time
| Possible Cause | Suggested Solution |
| Isotope Effect | Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is a known chromatographic isotope effect and is generally acceptable as long as the peak shape is good and reproducible. |
| Inappropriate Injection Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the final sample extract in the initial mobile phase. |
| Column Overload | Injecting too much analyte can lead to broad or fronting peaks. Try diluting the sample or reducing the injection volume. |
| Secondary Interactions with Column | The phenolic groups in Sudan Orange G can interact with active sites on the column. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. The use of a high-purity silica-based column can minimize these interactions. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Ion Suppression/Enhancement | Co-eluting matrix components can significantly affect the ionization efficiency of this compound, leading to poor reproducibility. This is a common issue in complex matrices. |
| Deuterium-Hydrogen Exchange | If the deuterium labels are on exchangeable sites (e.g., -OH, -NH), they can be replaced by protons from the solvent, leading to a decrease in the deuterated standard's signal. This compound is typically labeled on the phenyl ring, which is generally stable. However, it is good practice to be aware of this phenomenon. |
| Variability in Sample Preparation | Inconsistent extraction recovery can lead to variable results. Ensure your sample preparation method is robust and validated. The use of a stable isotope-labeled internal standard like this compound is intended to correct for this variability. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol describes a general approach to optimize key ESI source parameters using Flow Injection Analysis (FIA).
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Prepare a Standard Solution: Prepare a solution of this compound at a concentration of approximately 1 µg/mL in a solvent mixture representative of your chromatographic eluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
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Optimize Parameters One-at-a-Time:
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Capillary Voltage: While monitoring the signal intensity of the [M+H]⁺ or [M-H]⁻ ion, gradually increase the capillary voltage until a stable and maximal signal is achieved. Avoid excessively high voltages that can cause instability or discharge.
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Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to obtain a stable spray and maximize the signal.
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Drying Gas Flow and Temperature: Optimize the drying gas flow rate and temperature to ensure efficient desolvation without causing thermal degradation of the analyte. Higher flow rates and temperatures are often required for higher aqueous mobile phases.
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Record Optimal Parameters: Note the values for each parameter that provide the best signal intensity and stability.
Protocol 2: Evaluation of Matrix Effects
This protocol helps determine if ion suppression or enhancement is affecting your analysis.
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard of this compound in a clean solvent (e.g., mobile phase) at the concentration used in your assay.
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Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample free of the analyte) using your established procedure. After the final extraction step, spike the extract with this compound to the same final concentration as in Set A.
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Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as in Set A before starting the extraction procedure.
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Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.
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Calculate Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
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Quantitative Data Summary
Table 1: Typical Starting LC-MS/MS Parameters for Sudan Dyes Analysis
| Parameter | Typical Value / Condition | Reference |
| LC Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 2.6 µm) | |
| Mobile Phase A | Water with 0.1% formic acid | |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Flow Rate | 0.3 - 0.4 mL/min | |
| Ionization Mode | ESI Positive | |
| Capillary Voltage | 3500 V | |
| Source Temperature | 300 - 350 °C | |
| Nebulizer Pressure | 45 psi | |
| Drying Gas Flow | 10 L/min |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: Workflow for the evaluation and mitigation of matrix effects.
References
Technical Support Center: Prevention of Signal Suppression in Food Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and mitigate signal suppression in food matrices during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why does it occur in food matrices?
Signal suppression, a type of matrix effect, is the reduction in the analytical signal of a target analyte caused by co-eluting compounds from the sample matrix.[1][2] In food analysis, complex matrices containing fats, proteins, sugars, and salts can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[3][4] This can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1]
Q2: How can I determine if my analytical signal is being suppressed by the food matrix?
To determine if you are experiencing signal suppression, you can perform a matrix effect study. This typically involves comparing the peak area of your analyte in a pure solvent standard to its peak area when spiked into a blank matrix extract (a sample of the same food matrix that does not contain the analyte). The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement. Generally, a matrix effect greater than 20% (i.e., a value outside the 80-120% range) requires corrective action.
Q3: What are the primary strategies to prevent or minimize signal suppression?
There are three main strategies to combat signal suppression in food matrices:
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Optimize Sample Preparation: Employ cleanup techniques to remove interfering matrix components before analysis.
-
Optimize Chromatographic Conditions: Improve the separation of the analyte from matrix components during the analysis.
-
Use Compensation Strategies: Employ calibration techniques that correct for the signal suppression.
Troubleshooting Guides
This section provides detailed troubleshooting guidance for common issues related to signal suppression.
Issue 1: Significant Signal Suppression Observed After Initial Analysis
Symptoms:
-
Low analyte signal in the sample compared to the solvent standard.
-
Poor reproducibility of results between replicate injections of the same sample.
-
Matrix effect calculation shows a value significantly below 80%.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for significant signal suppression.
Detailed Steps:
-
Quantify the Matrix Effect:
-
Action: Perform a matrix effect study as described in FAQ 2.
-
Purpose: To confirm and quantify the extent of signal suppression.
-
-
Optimize Sample Preparation:
-
Action: If suppression is significant, enhance your sample cleanup.
-
Options:
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds. This is a simple first step, but may compromise the limit of detection.
-
Solid Phase Extraction (SPE): Use an appropriate SPE sorbent to selectively remove matrix components.
-
Dispersive Solid Phase Extraction (d-SPE): Often used in QuEChERS methods, d-SPE can effectively remove interferences.
-
Liquid-Liquid Extraction (LLE): A classic technique to separate the analyte from the matrix based on solubility.
-
-
-
Optimize Chromatographic Conditions:
-
Action: Modify your LC or GC method to better separate the analyte from co-eluting matrix interferences.
-
Options:
-
Change the mobile phase gradient: A shallower gradient can improve resolution.
-
Modify the mobile phase composition: Adding modifiers like formic acid or ammonium formate can alter selectivity and improve peak shape, though high concentrations can also cause suppression.
-
Use a different column: A column with a different stationary phase chemistry may provide better separation.
-
-
-
Implement a Compensation Strategy:
-
Action: If the above steps are insufficient, use a calibration method that compensates for the matrix effect.
-
Options:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples.
-
Standard Addition: Add known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard that co-elutes with the analyte and experiences the same matrix effects, thus providing accurate correction.
-
-
Issue 2: High Variability in Results with Stable Isotope-Labeled Internal Standard (SIL-IS)
Symptoms:
-
Inconsistent analyte/IS peak area ratios across replicate injections.
-
Poor accuracy and precision in quality control samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SIL-IS variability.
Detailed Steps:
-
Verify IS Purity and Stability:
-
Action: Check the certificate of analysis for the isotopic and chemical purity of your SIL-IS. Ensure it has been stored correctly to prevent degradation.
-
Rationale: Impurities or degradation can lead to inconsistent responses.
-
-
Check for Co-elution:
-
Action: Overlay the chromatograms of the analyte and the SIL-IS.
-
Rationale: The SIL-IS must co-elute with the analyte to experience the same matrix effects. Differences in retention time can occur due to the "isotope effect," especially with deuterium labeling. If they do not co-elute, the correction for matrix effects will be inaccurate.
-
-
Assess Extraction Recovery:
-
Action: Compare the recovery of the analyte and the SIL-IS from the matrix.
-
Rationale: While SIL-IS are expected to have similar extraction recoveries to the analyte, this is not always the case. Significant differences can introduce variability.
-
-
Investigate Cross-Contribution:
-
Action: Analyze a high-concentration sample of the analyte and check for a signal at the SIL-IS mass transition, and vice versa.
-
Rationale: Isotopic contribution from the analyte to the SIL-IS signal (or vice versa) can affect accuracy, especially at the upper and lower limits of quantification.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique significantly impacts the reduction of matrix effects. The following table summarizes the effectiveness of different methods for various food matrices.
| Sample Preparation Technique | Target Food Matrix | Principle | Effectiveness in Reducing Matrix Effects | Key Advantages | Key Disadvantages |
| QuEChERS with d-SPE | Fruits, Vegetables | Acetonitrile extraction followed by cleanup with sorbents like PSA, C18, and GCB. | Good to Excellent | Fast, easy, and uses small amounts of solvent. | May be less effective for very complex or fatty matrices. |
| Solid Phase Extraction (SPE) | Beverages, Oils, Complex Matrices | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent | High selectivity and can handle larger sample volumes. | Can be more time-consuming and require method development. |
| Liquid-Liquid Extraction (LLE) | Fatty Foods, Dairy | Partitioning of the analyte between two immiscible liquid phases. | Good | Effective for removing lipids and other non-polar interferences. | Can be labor-intensive and use large volumes of organic solvents. |
| Sample Dilution | All Matrices | Reducing the concentration of all components in the sample extract. | Moderate | Very simple and fast. | Reduces sensitivity, may not be suitable for trace analysis. |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects
Objective: To quantitatively determine the degree of signal suppression or enhancement for a given analyte in a specific food matrix.
Methodology:
-
Prepare a Solvent Standard: Prepare a standard solution of your analyte in a pure solvent (e.g., acetonitrile, methanol) at a known concentration that is within the linear range of your instrument.
-
Prepare a Matrix-Matched Standard:
-
Select a representative blank food sample (confirmed to not contain the analyte of interest).
-
Extract the blank sample using your established sample preparation protocol.
-
Spike the resulting extract with the analyte to the same final concentration as the solvent standard.
-
-
Analysis: Analyze both the solvent standard and the matrix-matched standard using your analytical method (e.g., LC-MS/MS).
-
Calculation: Use the peak areas to calculate the matrix effect percentage as described in FAQ 2.
Protocol 2: Matrix-Matched Calibration
Objective: To create a calibration curve that compensates for matrix effects.
Methodology:
-
Prepare a Blank Matrix Extract: Extract a sufficient amount of a representative blank food matrix.
-
Prepare a Series of Calibration Standards:
-
Create a series of standard solutions of your analyte at different concentrations in a pure solvent.
-
Spike aliquots of the blank matrix extract with these standard solutions to create a set of matrix-matched calibration standards covering your desired concentration range.
-
-
Analysis: Analyze the matrix-matched calibration standards to generate a calibration curve.
-
Quantification: Use this calibration curve to quantify the analyte in your unknown samples.
Protocol 3: Standard Addition Method
Objective: To accurately quantify an analyte in a sample by creating a calibration curve within the sample itself.
Methodology:
-
Estimate Analyte Concentration: Perform an initial analysis of your sample to estimate the approximate concentration of the analyte.
-
Prepare Spiked Samples:
-
Aliquot your sample extract into several vials.
-
Keep one aliquot as is (unspiked).
-
Spike the remaining aliquots with increasing, known amounts of the analyte. A common approach is to add amounts equivalent to 0.5x, 1x, and 1.5x the estimated concentration.
-
-
Analysis: Analyze the unspiked and all spiked samples.
-
Create a Calibration Curve: Plot the instrument response (y-axis) against the concentration of the added analyte (x-axis).
-
Determine Sample Concentration: Extrapolate the linear regression line to the x-intercept (where y=0). The absolute value of the x-intercept is the concentration of the analyte in the original, unspiked sample.
Visualizations
Caption: General experimental workflow for food analysis.
References
- 1. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Troubleshooting poor peak shape for Sudan dyes in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Sudan dyes, with a focus on addressing poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC analysis of Sudan dyes?
A1: Poor peak shape in the HPLC analysis of Sudan dyes can be attributed to several factors. These include issues with the column, such as contamination or degradation, improper mobile phase composition, and column overloading.[1][2] Specifically for Sudan dyes, which are azo compounds, secondary interactions with the stationary phase can also lead to peak distortion.[3]
Q2: Why am I observing peak tailing with my Sudan dye analysis?
A2: Peak tailing for Sudan dyes can be caused by a number of issues. One common reason is the interaction between the analyte and the stationary phase.[4] For azo dyes like Sudan dyes, weak interactions with certain stationary phases can result in significant peak tailing.[3] Other general causes for peak tailing include using a weak mobile phase or overloading the column.
Q3: My chromatogram is showing split or multiple peaks for a single Sudan dye standard. What could be the cause?
A3: The appearance of multiple peaks for a single Sudan dye, particularly for Sudan III and Sudan IV, can be a result of photochromic E-Z isomerization when the sample is exposed to light. To prevent this, it is recommended to keep the sample in darkness before analysis. If the issue persists, it could also be a sign of column contamination or a void in the column packing.
Q4: What type of HPLC column is best suited for the analysis of Sudan dyes?
A4: Reversed-phase C18 columns are commonly used for the separation of Sudan dyes. However, to achieve better separation, especially for isomers like Sudan IV and Sudan Red B, a polar-embedded phenyl phase has been shown to be effective. The choice of column will ultimately depend on the specific Sudan dyes being analyzed and the complexity of the sample matrix.
Troubleshooting Guides
Issue 1: Peak Tailing
If you are experiencing peak tailing in your chromatograms, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting
Peak fronting is less common than tailing but can indicate specific problems.
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Sudan Dyes I-IV and Sudan Red B
This protocol is adapted from a method developed for the determination of five Sudan dyes.
Instrumentation:
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HPLC system with a quaternary pump, in-line degasser, diode-array detector, and autosampler.
Chromatographic Conditions:
| Parameter | Value |
| Column | Synergi™ Polar-RP®, 150 x 4.6 mm |
| Mobile Phase | Water/Acetonitrile/Methanol (15:20:65) |
| Elution Type | Isocratic |
| Flow Rate | 1 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 480 nm |
Procedure:
-
Prepare the mobile phase by mixing water, acetonitrile, and methanol in the specified ratio. Ensure all solvents are HPLC grade.
-
Degas the mobile phase before use.
-
Equilibrate the column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Prepare standard solutions of Sudan dyes in a suitable solvent.
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Inject the standards and samples onto the HPLC system.
-
Monitor the separation at 480 nm.
Protocol 2: Gradient HPLC Method for Six Sudan Dyes
This protocol is based on a confirmatory method for the simultaneous determination of six Sudan dyes in animal tissues and eggs.
Instrumentation:
-
HPLC system with a photodiode array detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | 0.1% (v/v) formic acid in methanol |
| Gradient Program | 75% B to 100% B in 15 min, hold at 100% B for 5 min, return to 75% B in 1 min, equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 510 nm |
Procedure:
-
Prepare mobile phase A (water) and mobile phase B (0.1% formic acid in methanol).
-
Set up the gradient program as described in the table above.
-
Equilibrate the column with the initial mobile phase composition (75% B) until a stable baseline is obtained.
-
Prepare samples and standards for injection.
-
Inject the samples onto the HPLC system.
-
The analytes are detected at 510 nm.
Summary of Common HPLC Methods for Sudan Dyes
| Reference | Column | Mobile Phase | Elution Type | Analytes |
| Synergi™ 4µm Polar-RP® 150 x 4.6mm | Water/Acetonitrile/Methanol (15:20:65) | Isocratic | Sudan I-IV, Sudan Red B | |
| Varian Microsorb-MV C18 150 mm × 4.6 mm | Acetonitrile/Water (80/20, v/v) | Isocratic | Sudan I-IV | |
| ACE C18, 250 mm × 4.6 mm | Acetonitrile/Methanol (80:20, v/v) | Isocratic | Sudan I-IV, Para Red | |
| Zorbax SB-C18, 150 mm × 4.6 mm | Water and 0.1% formic acid in methanol | Gradient | Sudan Red G, Sudan I-IV, Sudan Red 7B |
References
Technical Support Center: Minimizing Contamination in Trace Level Dye Analysis
Welcome to the technical support center for trace level dye analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help identify and eliminate sources of contamination in your experiments.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve contamination issues when they arise during your analysis.
Issue 1: I am seeing unexpected peaks or signals in my analytical results (e.g., chromatography, spectroscopy).
Question: Is the unexpected signal present in your blank samples (e.g., a solvent injection without the dye analyte)?
-
Answer "Yes": If the signal appears in your blank, the contamination source is likely systemic. This points to contaminated solvents, reagents, glassware, or the analytical instrument itself.[1]
-
Next Step: Proceed to the Systemic Contamination section of the FAQs.
-
-
Answer "No": If the blank is clean, the contamination is likely being introduced during sample preparation or from the sample itself.
-
Next Step: Proceed to the Sample-Specific Contamination section of the FAQs.
-
Issue 2: My results are inconsistent or not reproducible.
Question: Have you validated the stability and handling of your analytical standards?
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Answer "No" or "I'm not sure": Inconsistent results can stem from degraded, improperly stored, or inaccurately prepared standards.[2] Proper handling is critical for achieving reproducible results.
-
Next Step: Review the "Best Practices for Handling Analytical Standards" FAQ and the detailed protocol for preparing standard solutions.
-
-
Answer "Yes": If you are confident in your standards, the variability may be due to intermittent contamination from your laboratory environment, personal protective equipment (PPE), or variations in your experimental procedure.
-
Next Step: Review the FAQs on Environmental and Personnel Contamination . Pay close attention to daily lab practices.
-
Issue 3: The baseline in my chromatogram is noisy or shows a rising background.
Question: Have you recently changed your solvent source or filtered your mobile phase in the lab?
-
Answer "Yes": The issue is likely related to the mobile phase. HPLC-grade solvents are typically filtered by the manufacturer and do not require re-filtering, which can introduce contamination.[3] Microbial growth in solvent reservoirs can also create a noisy baseline.[3]
-
Next Step: Use fresh, high-purity solvents from a trusted supplier. If you must filter, ensure the apparatus is scrupulously clean.
-
-
Answer "No": A noisy baseline could be due to contaminants leaching from system components (e.g., tubing, seals) or from residual detergents on glassware.
-
Next Step: Flush the system thoroughly. If the problem persists, inspect system components for degradation. Ensure your glassware is cleaned according to a trace-level protocol.
-
Frequently Asked Questions (FAQs)
Section 1: Systemic Contamination (Glassware, Solvents, and Instruments)
Q1: What is the best way to clean glassware for trace dye analysis? Rinsing glassware immediately after use is a good general practice. For trace analysis, a more rigorous cleaning protocol is essential. This typically involves washing with a phosphate-free detergent, followed by rinsing with tap water, an acid rinse (e.g., 10-20% nitric or hydrochloric acid), and multiple rinses with high-purity, deionized water. For new glassware or after analyzing stubborn organic dyes, soaking in an acid bath for several hours may be necessary.
Q2: Can my choice of water contaminate my experiment? Absolutely. The water used for cleaning, preparing standards, and as a mobile phase must be of the highest purity (e.g., ultrapure, Type I). Lower-grade water can contain organic compounds, ions, and bacteria that can interfere with trace analysis.
Q3: My blank injections show contamination. What are the most common sources? Contamination in blank injections points to a systemic issue. The most common sources include:
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Contaminated Solvents: Impurities in the solvent or mobile phase.
-
Leaching from System Components: Plasticizers or other compounds leaching from tubing, seals, or vials.
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Injector Carryover: Residual sample remaining in the injector port, needle, or sample loop from a previous, more concentrated sample.
-
Improperly Cleaned Glassware: Residual dyes or detergents on solvent bottles or preparation flasks.
Q4: How can I troubleshoot contamination from my LC or GC system? To determine if the contamination is from your instrument, you can run a null injection after a sufficient equilibration time. If a contamination peak appears and grows in intensity with subsequent null injections, the source is likely the mobile phase or pumps. If the peak appears after injecting a solvent but its size increases with injection volume, the contamination may be in the injector needle or sample loop.
Section 2: Sample-Specific Contamination
Q5: How do I avoid cross-contamination between different dye samples? Preventing cross-contamination is critical. Key practices include:
-
Use dedicated or disposable glassware and pipette tips for each dye.
-
If using non-disposable tools, implement a rigorous cleaning protocol between samples.
-
Prepare samples in a clean area, away from concentrated dye stocks.
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Always run a blank sample after a high-concentration sample to check for carryover.
Q6: I suspect my internal standard is a source of contamination. How can I verify this? To check if your internal standard is contaminated, prepare a sample containing only the internal standard in your analysis solvent. Run this sample and look for any unexpected peaks that correspond to your target dye analyte. Ensure the purity of the internal standard by checking its Certificate of Analysis (CoA).
Section 3: Environmental and Personnel Contamination
Q7: What are common sources of contamination from the lab environment? The laboratory itself can be a significant source of contamination. Airborne particles, dust, and vapors from other experiments can settle into your samples. To mitigate this, prepare samples in a clean, dedicated area or a laminar flow hood. Regularly clean laboratory surfaces to reduce analyte residue from previous experiments.
Q8: How can I, as the analyst, be a source of contamination? Analysts can introduce contaminants through skin cells, hair, sweat, and cosmetics. Human sweat contains significant amounts of various metals and organic compounds. Cosmetics can contain metals and organic dyes that may interfere with your analysis.
-
Best Practices: Always wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses. Change gloves frequently, especially after touching any surface outside of your immediate work area. Avoid wearing cosmetics in the lab.
Section 4: Best Practices for Handling Analytical Standards
Q9: How should I store and handle my dye standards to ensure their integrity? Proper storage and handling are crucial for maintaining the accuracy of your standards.
-
Storage: Store standards according to the manufacturer's recommendations, which may include refrigeration and protection from light.
-
Preparation: Allow volatile standards to reach the recommended temperature before opening to avoid analyte loss. Do not shake volatile standards immediately before use, as this increases evaporation.
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Documentation: Keep detailed records of your standards, including the source, lot number, purity, and preparation date.
Data Summary
Contaminants can be introduced from a variety of sources, including the analyst. The table below summarizes potential elemental contaminants found in human sweat, which can be a significant issue in trace analysis.
| Metal | Typical Concentration in Sweat (µg/L) | Potential External Sources |
| Sodium | High (Major Component) | Diet |
| Potassium | High | Diet |
| Calcium | High | Lotions, Diet |
| Magnesium | High | Lotions, Diet |
| Zinc | High | Cosmetics, Deodorants |
| Iron | Moderate | Cosmetics |
| Copper | Moderate | Cosmetics |
| Lead | Varies | Hair Dyes, Cosmetics |
Table adapted from data on potential contaminants.
Experimental Protocols
Protocol 1: Ultra-Clean Glassware Preparation for Trace Dye Analysis
This protocol is designed to minimize organic and inorganic contamination on laboratory glassware.
Materials:
-
Phosphate-free laboratory detergent
-
Reagent-grade nitric acid (HNO₃) or hydrochloric acid (HCl)
-
High-purity (Type I) deionized water
-
Appropriate PPE (gloves, safety glasses, lab coat)
Methodology:
-
Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove gross contaminants.
-
Detergent Wash: Submerge and wash the glassware in a warm solution of phosphate-free laboratory detergent. Use a suitable brush to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware thoroughly with warm tap water to remove all traces of detergent. A minimum of 5 rinses is recommended.
-
Acid Rinse/Soak:
-
For routine cleaning, rinse the glassware with a 10-20% (v/v) acid solution (HCl or HNO₃).
-
For highly sensitive analyses or to remove stubborn residues, soak the glassware in the acid solution for a minimum of 8 hours or overnight.
-
-
Final High-Purity Water Rinse: Rinse the glassware copiously with high-purity deionized water. A minimum of 5 rinses is essential to remove all traces of acid.
-
Drying and Storage: Allow the glassware to air dry on a clean rack or in a drying oven. Once dry, cover the openings with aluminum foil or store it in a clean, dust-free cabinet labeled for trace analysis use only.
Protocol 2: Preparation and Handling of Trace Level Dye Standards
This protocol outlines the best practices for preparing accurate and contamination-free calibration standards.
Materials:
-
Certified reference standard of the dye
-
High-purity solvent (e.g., HPLC or spectroscopy grade)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes, cleaned according to Protocol 1
-
Amber glass vials for storage if the dye is light-sensitive
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of the certified reference standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard into a Class A volumetric flask.
-
Add a small amount of high-purity solvent to dissolve the standard completely.
-
Once dissolved, fill the flask to the calibration mark with the solvent. Cap and invert the flask multiple times to ensure the solution is homogeneous.
-
-
Working Standard Preparation (Serial Dilution):
-
Prepare a series of working standards by performing serial dilutions of the stock solution.
-
Use clean Class A volumetric pipettes and flasks for each dilution step.
-
Always use the same high-purity solvent that will be used in the analytical method.
-
-
Verification and Storage:
-
Run a freshly prepared standard to verify its response against an older, properly stored standard to check for degradation.
-
Transfer the standards to appropriately labeled vials. If components are light-sensitive, use amber vials.
-
Store the standards as recommended by the manufacturer, typically in a refrigerator or freezer, and sealed tightly to prevent evaporation.
-
Visual Guides
Caption: Key sources of contamination in trace level analysis.
Caption: Decision tree for troubleshooting unexpected signals.
Caption: Experimental workflow for minimizing contamination.
References
Technical Support Center: Enhancing Sensitivity for Sudan Orange G-d5 Detection
Welcome to the technical support center for the detection of Sudan Orange G and its deuterated internal standard, Sudan Orange G-d5. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on enhancing analytical sensitivity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Sudan Orange G and why is its sensitive detection important?
Sudan Orange G is a synthetic azo dye.[1] Due to its potential carcinogenic properties, it is considered a harmful substance and its use in food products is illegal in many countries.[2][3] Therefore, highly sensitive and reliable analytical methods are crucial for detecting trace amounts of Sudan Orange G in various matrices to ensure consumer safety and regulatory compliance.
Q2: Why should I use a deuterated internal standard like this compound?
Using a stable isotope-labeled internal standard like this compound is a critical practice in quantitative analysis, particularly in methods like liquid chromatography-mass spectrometry (LC-MS/MS).[4] It helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the quantification of Sudan Orange G.[4]
Q3: What are the most common analytical methods for detecting Sudan Orange G?
The most common and robust methods for Sudan Orange G detection include:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is a widely used method that offers high sensitivity and selectivity.
-
Thin-Layer Chromatography combined with Mass Spectrometry (TLC/CMS): This method is suitable for rapid screening of Sudan dyes.
-
Raman Spectroscopy: Techniques like surface-enhanced Raman spectroscopy (SERS) are emerging as rapid and sensitive methods that often require minimal sample preparation.
-
Electrochemical Sensors: These offer a promising approach for sensitive and rapid detection.
Q4: What is a typical limit of detection (LOD) for Sudan Orange G?
The limit of detection for Sudan Orange G can vary depending on the analytical method and the sample matrix. For instance, with HPLC-MS/MS, LODs in the range of 0.02–0.1 mg/kg have been reported in spices. Using TLC/CMS, a detection limit of less than 1 ng has been achieved.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Sudan Orange G.
Issue 1: Low or No Recovery of Sudan Orange G
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the chosen extraction solvent is appropriate for the sample matrix. Acetonitrile is a commonly used and effective solvent for extracting Sudan dyes from various food matrices. For complex matrices, consider methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). |
| Poor Analyte Retention during Cleanup | If using Solid Phase Extraction (SPE), ensure the sorbent material and elution solvents are optimized. For Sudan Orange G, which is a polyphenolic dye, it may be more strongly retained on silica-based SPE cartridges, potentially leading to lower recovery. Adjusting the elution solvent composition or volume can improve recovery. |
| Degradation of the Analyte | Azo dyes can be susceptible to degradation. Prepare stock solutions fresh in a suitable solvent like acetonitrile and store them in the dark at low temperatures. |
Issue 2: High Matrix Interference and Background Noise
| Possible Cause | Troubleshooting Step |
| Complex Sample Matrix | Implement a more rigorous sample cleanup procedure. Techniques like Solid Phase Extraction (SPE) are effective in removing interfering compounds from the matrix. |
| Co-eluting Compounds | Optimize the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of Sudan Orange G from matrix components. In HPLC-DAD analysis, selecting a more specific wavelength for detection can also help minimize interference. |
| System Contamination | Analyze a method blank (all reagents without the sample) to check for contamination from solvents, glassware, or the analytical system itself. Implement a thorough cleaning protocol for the injector, column, and detector. |
Issue 3: Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Step |
| Matrix Effects in Mass Spectrometry | The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix-induced ion suppression or enhancement. Prepare matrix-matched calibration curves to account for the influence of the sample matrix on the analyte signal. |
| Variable Injection Volumes | Ensure the autosampler is functioning correctly and is properly calibrated. The use of an internal standard will also help to correct for minor variations in injection volume. |
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the detection of Sudan Orange G.
Table 1: Performance of HPLC-MS/MS Methods for Sudan Orange G Detection
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-MS/MS | Spices | 0.02–0.1 mg/kg | Not Reported | 75.7–92.3 | |
| UPLC-MS/MS | Spices | 10 to 50 µg/kg (typical reporting limits) | Not Reported | 60-95 | |
| LC-MS/MS | Paprika | Capable of detection below 0.125 mg/kg | Not Reported | 93.8–115.2 |
Table 2: Performance of Other Methods for Sudan Dye Detection
| Method | Analyte | Matrix | Limit of Detection (LOD) | Reference |
| TLC/CMS | Sudan Orange G | Chili powder extract | < 1 ng | |
| SERS | Sudan I | Paprika powder | Not specified, but SERS gave the best results for rapid and reliable detection. | |
| Electrochemical Sensor | Orange II | Food Samples | 0.92 nM |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for HPLC-MS/MS Analysis
This protocol is a general guideline and may need optimization based on the specific sample matrix.
-
Sample Homogenization: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 10 minutes.
-
Add 10 mL of water and shake again.
-
-
Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride) and shake immediately for 1 minute.
-
Centrifugation: Centrifuge the tube (e.g., at 4000 rpm for 5 minutes).
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a suitable sorbent (e.g., PSA and C18).
-
Final Centrifugation: Vortex the d-SPE tube for 1 minute and then centrifuge.
-
Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Protocol 2: General HPLC-MS/MS Conditions
-
Chromatographic System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective for Sudan dyes.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring at least two transitions per analyte for confirmation.
Visualizations
Caption: A typical experimental workflow for this compound detection.
Caption: A logical troubleshooting guide for enhancing detection sensitivity.
References
Storage conditions to prevent Sudan Orange G-d5 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions to prevent the degradation of Sudan Orange G-d5. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature (15–25 °C).[1] It is also crucial to protect the compound from light to prevent potential photodegradation.
Q2: How should I store solutions of this compound?
A2: Solutions of Sudan dyes, including this compound, should be stored at 4°C in containers wrapped in foil to protect them from light.[2] This helps to prevent both photodegradation and potential reductive cleavage of the azo bond.
Q3: I've observed a change in the color of my this compound powder. What could be the cause?
A3: A change in color could indicate degradation. This can be caused by prolonged exposure to light, high humidity, or extreme temperatures. It is recommended to visually inspect the product upon receipt and before each use. If a significant color change is observed, the integrity of the compound may be compromised.
Q4: My experimental results are inconsistent. Could degradation of this compound be a factor?
A4: Yes, degradation of your this compound standard can lead to inconsistent experimental results. Degradation can alter the concentration and purity of the analyte, leading to inaccurate quantification. It is crucial to adhere to proper storage and handling procedures to minimize degradation. If you suspect degradation, it is advisable to use a fresh, properly stored standard to confirm your results.
Q5: What are the known degradation pathways for Sudan Orange G?
A5: The primary degradation pathways for Sudan Orange G include photodegradation, thermal degradation, and enzymatic biotransformation.
-
Photodegradation: Exposure to UV light can lead to the formation of various intermediate products, including substituted phenols, aromatic hydroxylamines, and nitrosohydroxylaromatic amines, through processes like hydroxylation of the aromatic ring, desulfonation, and oxidative cleavage of the azo bond.[3]
-
Thermal Degradation: At elevated temperatures, Sudan Orange G can degrade, leading to the loss of the azo group as nitrogen gas and the formation of aromatic free radicals. Key thermal degradation products identified include aniline and phenol.
-
Enzymatic Biotransformation: Certain bacterial laccases can decolorize and transform Sudan Orange G. This process involves the cleavage of the azo bond.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound | - Prepare a fresh solution from a properly stored solid standard.- Analyze the fresh standard to see if the unexpected peaks persist.- If possible, use LC-MS to identify the degradation products. Common degradation products include aniline and phenol. |
| Low analytical recovery | Degradation of the standard leading to lower concentration | - Verify the storage conditions of your standard (temperature, light exposure).- Prepare a new calibration curve with a fresh standard.- Consider performing a stability study under your typical experimental conditions. |
| Discoloration of the solid standard | Exposure to light, moisture, or high temperature | - Discard the discolored standard.- Obtain a new vial of the standard and store it according to the recommended conditions (room temperature, protected from light and moisture). |
| Inconsistent quantification in biological samples | Potential enzymatic degradation in the sample matrix | - Investigate the potential for enzymatic activity in your sample matrix.- Consider using enzyme inhibitors if appropriate for your experimental design.- Ensure samples are processed and analyzed promptly after addition of the standard. |
Quantitative Stability Data
Table 1: Long-Term Stability of Chemical Purity of Sudan I-d5 at 20°C in the Dark
| Time (Months) | Average Purity (%) |
| 0 | 99.47 |
| 1 | 99.40 |
| 2 | 99.51 |
| 3 | 99.37 |
| 6 | 99.30 |
| 9 | 99.44 |
| 12 | 99.46 |
Table 2: Long-Term Stability of Isotopic Abundance of Sudan I-d5 at 20°C in the Dark
| Time (Months) | Average Isotopic Abundance (%) |
| 0 | 99.04 |
| 1 | 99.02 |
| 2 | 98.94 |
| 3 | 99.13 |
| 6 | 99.11 |
| 9 | 99.00 |
| 12 | 99.12 |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol is a generalized procedure for assessing the stability of this compound under various conditions.
-
Sample Preparation:
-
Prepare multiple aliquots of solid this compound in amber glass vials.
-
Prepare multiple aliquots of a stock solution of this compound in a suitable solvent (e.g., acetonitrile) in amber glass vials.
-
-
Storage Conditions:
-
Long-Term Stability: Store aliquots at the recommended storage condition (20°C, protected from light) and at an elevated temperature (e.g., 40°C).
-
Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber) and compare with samples stored in the dark.
-
Humidity Effects: Store aliquots in desiccators with controlled relative humidity (e.g., 25% RH and 75% RH).
-
-
Time Points:
-
Analyze samples at initial time (T=0) and at regular intervals (e.g., 1, 3, 6, and 12 months for long-term stability; shorter intervals for accelerated and photostability studies).
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method.
-
Assess for any changes in purity, concentration, and the appearance of new peaks (potential degradation products).
-
For deuterated compounds, analyze the isotopic abundance using mass spectrometry.
-
Visualizations
Caption: Logical workflow for the optimal storage of solid and solution forms of this compound to prevent degradation.
References
Technical Support Center: Azo Dye Analysis by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the analysis of azo dyes by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to facilitate rapid problem-solving during your experiments.
Q1: What are the most common sources of interference in azo dye analysis by LC-MS?
A1: The most significant source of interference in the LC-MS analysis of azo dyes is the matrix effect . The sample matrix refers to all components within a sample other than the analyte of interest.[1] These co-eluting components can interfere with the detection of the target analyte, leading to signal suppression or enhancement.[1] Azo dyes are frequently analyzed in complex matrices such as textiles, food products, wastewater, and biological samples, which contain numerous compounds like proteins, lipids, salts, and other dyes that can cause these effects.[1]
Other potential sources of interference include:
-
Isobaric Interferences: Compounds that have the same nominal mass as the analyte of interest can lead to false positives if not chromatographically separated. This can be a particular issue with metabolites of the azo dyes or other structurally similar compounds in the matrix.[2]
-
Degradation Products: Azo dyes can degrade under certain environmental conditions or during sample preparation. These degradation products may interfere with the analysis of the parent dye or its target reductive cleavage products (aromatic amines).[3]
-
Ion-Pairing Reagents: While sometimes used to improve chromatography, certain ion-pairing reagents can cause significant ion suppression in the mass spectrometer.
Q2: I am observing significant signal suppression for my target analytes. How can I identify and quantify the matrix effect?
A2: A common method to quantify the matrix effect is through a post-extraction spike comparison . This involves comparing the signal response of an analyte in a standard solution (prepared in a pure solvent) to the response of a blank matrix extract that has been spiked with the same concentration of the analyte.
The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Solvent Standard) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Q3: My results show a high degree of ion suppression. What strategies can I employ to minimize matrix effects?
A3: Several strategies can be implemented to mitigate matrix effects:
-
Sample Dilution: This is often the simplest and most effective first step. Diluting the sample extract can significantly reduce the concentration of interfering matrix components.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analytes of interest. Various sorbents can be used depending on the properties of the azo dyes and the matrix.
-
Liquid-Liquid Extraction (LLE): LLE is another common cleanup technique used to isolate analytes from complex matrices.
-
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between the analytes and co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use of Internal Standards:
-
Standard Internal Standards: A compound structurally similar to the analyte is spiked into the sample at a known concentration to normalize for signal variations.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS has the same chemical properties as the analyte but a different mass, allowing it to co-elute and experience the same ionization effects, thus providing highly accurate quantification.
-
Q4: I am analyzing for banned aromatic amines from the reductive cleavage of azo dyes and suspect I have isobaric interference. How can I confirm this and resolve the issue?
A4: Isobaric interference, where two different compounds have the same mass and potentially similar fragmentation patterns, can be a significant challenge.
-
Chromatographic Resolution: The most effective way to resolve isobaric compounds is through chromatography. Method development to achieve baseline separation is critical. This may involve experimenting with different columns, mobile phases, and gradient profiles.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences, which may not be possible with a standard quadrupole mass spectrometer.
-
Examine Multiple MRM Transitions: If using a triple quadrupole instrument, monitor multiple multiple reaction monitoring (MRM) transitions for each analyte. The ratio of these transitions should be consistent between standards and samples. A change in the ratio in a sample can indicate the presence of an interference.
Quantitative Data on Matrix Effects
The following tables summarize quantitative data on matrix effects observed in azo dye analysis and the impact of mitigation strategies.
Table 1: Matrix Effects Observed in the Analysis of Azo Dyes in Textile Samples
| Analyte Group | Number of Dyes | Matrix | Matrix Effect Range (%) | Mitigation Strategy | Improved Matrix Effect Range (%) | Reference |
| General Azo Dyes | 44 | Textile | 33.1 - 168.7 | Dilution | 66.5 - 108.7 | |
| Direct Dyes | 3 | Textile | 21.8 - 52.3 | Dilution | 33.5 - 86.1 |
Table 2: Matrix Effects for Individual Azo Dyes in Animal Feed
| Analyte | Matrix Effect (%) | Reference |
| Citrus Red | ~10 | |
| Sudan Red 7B | ~42 |
Detailed Experimental Protocols
Below are examples of detailed experimental protocols for the analysis of aromatic amines from azo dyes in different matrices.
Protocol 1: Analysis of 22 Restricted Aromatic Amines in Textiles by LC-MS
This protocol is adapted from a method for the analysis of EU-banned azo dyes in textiles.
1. Sample Preparation (Reductive Cleavage): a. Weigh 0.05 g of shredded textile into a reaction vessel. b. Add 1 mL of 1M NaOH containing 50 mM sodium dithionite. c. Incubate at 80°C for 90 minutes.
2. Extraction: a. Add 1 mL of 50 mM ammonium acetate and 50 µL of formic acid to the cooled sample. b. Add 4 mL of 100% ethyl acetate and vortex thoroughly. c. Centrifuge and transfer 1 mL of the supernatant to a new tube. d. Evaporate the solvent to dryness under a stream of nitrogen. e. Reconstitute the residue in 1 mL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
3. LC-MS Parameters:
-
LC System: Agilent 1120 Compact LC or equivalent
-
Column: C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0 5 8.8 20 10.1 20 20.1 100 | 42 | 100 |
-
MS System: Single Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 13.0 L/min
-
Nebulizer Pressure: 40 psig
-
Capillary Voltage: 4000 V
Protocol 2: Solid Supported Liquid-Liquid Extraction (SLE) for Aromatic Amines in Textiles
This protocol provides a general workflow for SLE.
1. Sample Pre-treatment: a. Cut 1.0 g of the textile sample into small pieces (approx. 5 mm x 5 mm). b. Place the sample in a reactor and add 16 mL of citrate buffer (0.06 mol/L, pH 6.0) pre-heated to 70°C. c. Seal and shake the reactor. Incubate in a 70°C water bath for 30 minutes. d. Add 3.0 mL of freshly prepared sodium dithionite solution (200 mg/mL). e. Seal, shake, and incubate for another 30 minutes at 70°C. f. Cool the reactor to room temperature.
2. Solid Supported Liquid-Liquid Extraction: a. Load the liquid from the reactor onto the SLE cartridge. b. Allow the sample to adsorb onto the support for 15 minutes. c. Elute the analytes with four 20 mL aliquots of diethyl ether. d. Collect the eluate.
3. Post-treatment: a. Evaporate the eluate to approximately 1 mL using a rotary evaporator at 35°C. b. Dry the remaining solvent under a gentle stream of nitrogen. c. Reconstitute the residue in a suitable solvent for LC-MS analysis.
Visualized Workflows and Logic
The following diagrams, created using Graphviz, illustrate common experimental workflows and troubleshooting logic.
Caption: General experimental workflow for the analysis of aromatic amines from azo dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sudan Orange G-d5 and Non-Deuterated Standards in Analytical Quantification
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in quantitative assays using mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison between Sudan Orange G-d5 and its non-deuterated counterpart, offering experimental data and methodologies to inform the selection of the most suitable standard for your research needs.
The Superiority of Deuterated Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the behavior of the analyte of interest throughout the entire analytical process. By replacing hydrogen atoms with deuterium, the chemical properties remain nearly identical, while the mass difference allows for clear differentiation by the mass spectrometer. This near-identical behavior ensures that any variations during sample preparation, chromatography, and ionization affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key physicochemical properties of Sudan Orange G and its deuterated analog, this compound, and present a comparison of expected analytical performance based on data from studies of similar deuterated azo dyes.
Table 1: Physicochemical Properties of Sudan Orange G and this compound
| Property | Sudan Orange G | This compound |
| Synonyms | Solvent Orange 1, CI 11920 | - |
| CAS Number | 2051-85-6[1] | - |
| Molecular Formula | C₁₂H₁₀N₂O₂[1] | C₁₂H₅D₅N₂O₂ |
| Molecular Weight | 214.22 g/mol [1] | 219.25 g/mol |
| Appearance | Red-Orange powder[1] | - |
| Melting Point | 141-148 °C[1] | - |
Table 2: Expected Performance Comparison in LC-MS/MS Analysis
| Parameter | Non-Deuterated Standard | Deuterated Standard (this compound) |
| Co-elution with Analyte | May exhibit slight retention time shifts | Expected to co-elute perfectly with Sudan Orange G |
| Correction for Matrix Effects | Partial and often inconsistent | Excellent, as it experiences the same ion suppression/enhancement |
| Recovery Correction | Variable, dependent on structural similarity | Excellent, as it has nearly identical extraction efficiency |
| Accuracy | Good to Moderate | Excellent |
| Precision (%RSD) | Higher | Lower |
| Overall Reliability | Moderate | High |
Experimental Protocols
A robust and validated experimental protocol is essential for accurate quantification. The following is a representative methodology for the analysis of Sudan Orange G in a food matrix using this compound as an internal standard.
Sample Preparation: Extraction from a Food Matrix
-
Homogenization: Homogenize a representative 10 g sample of the food matrix (e.g., chili powder, paprika).
-
Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.
-
Extraction: Add 20 mL of acetonitrile and vortex for 10 minutes.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and C18 sorbents. Vortex for 1 minute and centrifuge.
-
Evaporation and Reconstitution: Transfer the cleaned extract to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Sudan Orange G: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2
-
This compound: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a crucial metabolic pathway for Sudan Orange G and a typical experimental workflow for its analysis.
References
Cross-Validation of Methods for Sudan Dye Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The illegal adulteration of food products with Sudan dyes, a class of industrial azo dyes with carcinogenic properties, poses a significant risk to public health. Consequently, robust and reliable analytical methods are crucial for their detection and quantification in various matrices. This guide provides a comprehensive cross-validation of common analytical techniques used for Sudan dye detection, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Method Performance
The selection of an analytical method for Sudan dye detection is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of various techniques, including High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Thin-Layer Chromatography (TLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Surface-Enhanced Raman Spectroscopy (SERS).
| Analytical Technique | Analytes | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| HPLC-UV/Vis or DAD | Sudan I, II, III, IV & Para Red | Red Chilli Pepper | 1.2–5.4 µg/kg[1] | 4–18 µg/kg[1] | 89–98[1] |
| Sudan I, II, III, IV | Sauces | 0.2-0.5 mg/kg[2] | 0.4-1 mg/kg[2] | 51-86 | |
| Sudan I, II, III, IV | Spices | 1.5-2 mg/kg | 3-4 mg/kg | 89-100 | |
| Sudan I, II | Dried Meat | 2.9–3.6 µg/kg | 9.5–12.8 µg/kg | - | |
| LC-MS/MS | Sudan I-IV, Red G, Red 7B, Black B, Yellow | Chili Powder | 0.001–0.03 mg/kg | 0.002–0.1 mg/kg | 80.7–104.4 |
| 11 Azo Dyes (including 7 Sudan Dyes) | Paprika | - (Lowest standard 0.125 mg/kg) | - | 93.8-115.2 | |
| Sudan I, II, III, IV | Chilli Spices | 0.5-1.0 µg/kg | - | 66-104 | |
| TLC | Sudan III, IV | Red Chilli Powder | 5 mg/kg (visual) | - | - |
| 7 Sudan Dyes | Chili Powder Extract | < 1 ng (on plate) | - | - | |
| ELISA | Sudan I | Fresh Tomato, Chili | 0.01 ng/mL | - | 79–94 |
| Sudan I, III, Para Red | Chilli Tomato Sauce | 0.01 ng/mL (in buffer) | 0.5 ng/g (in matrix) | 84-99 | |
| SERS | Sudan I-IV | Water:Acetonitrile | 1.84 x 10⁻⁶–5.35 x 10⁻⁵ M | - | - |
| Sudan I-IV | Chili Flakes | 1-2 mg/kg | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV-Vis/Diode Array Detection (HPLC-UV/Vis)
This method is widely used for the routine analysis of Sudan dyes due to its robustness and cost-effectiveness.
-
Sample Preparation (Red Chilli Pepper)
-
Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 30 mL of an extraction solvent mixture of acetone, dichloromethane, and methanol (3:2:1, v/v/v).
-
Heat the tube at 40°C for 30 minutes, with vortexing for 1 minute every 5 minutes.
-
Filter the extract through a Whatman no. 598 filter paper. Wash the residue with the extraction solvent until it is colorless.
-
Combine the supernatants and evaporate to dryness at 40°C under vacuum.
-
Reconstitute the residue in 10 mL of the HPLC mobile phase.
-
-
Chromatographic Conditions
-
Column: ACE C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile/methanol (80:20, v/v), isocratic elution.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 506 nm for Sudan I, II, III, IV, and Para Red.
-
Injection Volume: 25 µL.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for confirmatory analysis of Sudan dyes.
-
Sample Preparation (Chili Powder)
-
Weigh 0.5 g of chili powder into a 25 mL volumetric flask.
-
Add acetonitrile to the mark and stir for 1 hour.
-
Centrifuge the mixture at 10,000 g for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic and Mass Spectrometric Conditions
-
Chromatographic System: UPLC system.
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and low-cost screening method for the qualitative detection of Sudan dyes.
-
Sample Preparation (Red Chilli Powder)
-
Extract the dye from the sample using acetonitrile.
-
Filter the sample extract.
-
-
TLC Conditions
-
Stationary Phase: Silica gel TLC plates (activated at 110°C for 1 hour).
-
Mobile Phase: Benzene, hexane, and acetic acid.
-
Detection: Visual evaluation of spots under normal light.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody reactions, offering high sensitivity for specific Sudan dyes.
-
Sample Preparation (Chili Powder)
-
Grind the chili powder to a uniform consistency.
-
Spike the powder with a known concentration of Sudan I solution in dimethylformamide (DMF).
-
Mix thoroughly using ultrasound.
-
Add DMF to the sample (e.g., 0.5 mg sample per mL of DMF) and centrifuge.
-
Collect the supernatant and dilute it with Phosphate Buffered Saline (PBS) for analysis.
-
-
ELISA Protocol (Indirect Competitive)
-
Coat a microtiter plate with a suitable coating antigen.
-
Wash the plate to remove unbound antigen.
-
Add the prepared sample extract or Sudan I standard solutions, followed by the addition of a specific monoclonal antibody against Sudan I.
-
Incubate to allow competition between the Sudan I in the sample and the coated antigen for antibody binding.
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate solution that reacts with the enzyme to produce a color change, which is then measured.
-
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is an emerging rapid detection technique that enhances the Raman signal of analytes adsorbed on metallic nanostructures.
-
Sample Preparation and Analysis
-
Dissolve the Sudan dyes in a water:acetonitrile (1:10, v/v) solution.
-
Acquire SERS spectra using a portable Raman device with gold nanoparticles as the SERS substrate.
-
Analyze the spectra using partial least squares regression (PLS-R) for quantification.
-
Visualizations
Experimental Workflow for Chromatographic Analysis
The following diagram illustrates a typical experimental workflow for the detection of Sudan dyes using chromatographic methods like HPLC and LC-MS/MS.
Categorization of Sudan Dye Detection Methods
This diagram provides a logical classification of the primary methods used for detecting Sudan dyes, highlighting their core principles.
References
A Researcher's Guide to Internal Standards for Azo Dye Quantification
For researchers and scientists engaged in the analysis of azo dyes, particularly in complex matrices such as textiles, leather, and food products, achieving accurate and precise quantification is paramount. The use of certain azo dyes is restricted due to their potential to break down into carcinogenic aromatic amines.[1] An internal standard (IS) is an essential component of a robust analytical method, serving to correct for variations in sample preparation, instrument injection, and matrix-induced signal suppression or enhancement, thereby ensuring the reliability of quantitative results.[2][3][4][5]
This guide provides an objective comparison of the performance of different types of internal standards used in the chromatographic analysis of azo dyes and their resultant aromatic amines.
Performance Comparison: Isotopically Labeled vs. Structural Analogue Internal Standards
The two primary categories of internal standards used for azo dye analysis are stable isotope-labeled (SIL) standards, typically deuterated, and non-labeled structural analogues. The consensus in the scientific community is that SIL internal standards generally provide superior analytical accuracy.
-
Stable Isotope-Labeled (SIL) Internal Standards: Often considered the "gold standard," SIL standards are molecules where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or D, ¹³C). For azo dye analysis, deuterated analogues of the target analytes (e.g., Sudan I-d5, Anthracene-d10) are frequently used. Because their physicochemical properties are nearly identical to the analyte, they co-elute during chromatography and experience the same extraction efficiencies and matrix effects. This mirroring behavior allows for highly effective correction of analytical variability. However, it is crucial to verify that the SIL-IS and the native analyte co-elute, as slight chromatographic shifts due to the "deuterium isotope effect" can sometimes lead to differential matrix effects and compromise accuracy.
-
Structural Analogue Internal Standards: When a SIL-IS is unavailable or cost-prohibitive, a non-labeled compound that is chemically similar to the analyte is often used. Examples include 2,4,5-trichloroaniline or 1-Naphthylamine for the analysis of aromatic amines. While more accessible, these standards do not behave identically to the analyte. Differences in retention time, extraction recovery, and ionization efficiency can lead to less effective compensation for matrix effects and analytical variability, potentially impacting accuracy and precision.
Data Presentation: Performance of Different Internal Standards
The following table summarizes quantitative data from various studies, highlighting the performance of different internal standards in the analysis of azo dyes or their derived aromatic amines.
| Internal Standard(s) Used | Analyte(s) / Matrix | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Isotopically Labeled | ||||||
| Anthracene-d10 | 20 Aromatic Amines / Textile Simulant | GC-MS | Not Reported | 87 - 119% | <9% | |
| Sudan I-d5, d6-Sudan III, Sudan IV-d6 | Sudan Dyes I-IV / Food | LC-MS/MS | Not Reported | Excellent correction for matrix effects demonstrated | Not Reported | |
| D5-Sudan I, D6-Sudan IV | 13 Azo Dyes / Spices | LC-MS/MS | >0.99 | Standard addition method yielded highest accuracy | <5% at 10 µg/kg | |
| Structural Analogue | ||||||
| 1-Naphthylamine | 24 Banned Amines / Methanol | GC-MS/MS | ≥0.995 | Not Reported | <3% (for 1ppm std) | |
| Naphthalene-d8¹, 2,4,5-trichloroaniline | 22+ Aromatic Amines / Textile | GC-MS | >0.9998 | Not Reported | Not Reported |
¹Naphthalene-d8 is isotopically labeled but serves as a structural analogue rather than a direct isotopic counterpart to the target aromatic amines.
Experimental Protocols & Methodologies
Detailed and validated experimental protocols are critical for reproducible results. Below are summaries of typical methods employed for azo dye analysis using internal standards.
Protocol 1: Analysis of Aromatic Amines from Textiles by GC-MS
This protocol is based on the principles outlined in standard methods like EN ISO 14362-1 for determining banned aromatic amines from azo colorants in textiles.
-
Sample Preparation & Reduction:
-
A representative sample of the textile material is weighed.
-
The sample is placed in a sealed reaction vessel with a citrate buffer solution (pH 6) to make the azo dyes accessible.
-
A solution of sodium dithionite is added to reductively cleave the azo groups (-N=N-) into their constituent aromatic amines. The reaction is carried out at 70°C.
-
-
Internal Standard Spiking:
-
A known amount of the internal standard solution (e.g., Naphthalene-d8 and 2,4,5-trichloroaniline in methanol) is added to the mixture.
-
-
Extraction:
-
After reduction, the amines are partitioned from the aqueous solution into an organic solvent using liquid-liquid extraction (LLE) with tert-butyl methyl ether (MTBE).
-
-
Concentration and Analysis:
-
The organic extract is concentrated to a small volume.
-
The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Quantification is performed by comparing the peak area ratio of the target amine to the internal standard against a calibration curve.
-
Protocol 2: Analysis of Azo Dyes in Spices by LC-MS/MS
This method is suitable for the direct analysis of solvent-extractable azo dyes, such as Sudan dyes, in complex food matrices.
-
Sample Preparation & Extraction:
-
Weigh 1 g of the homogenized spice sample into a centrifuge tube.
-
Add 20 µL of an internal standard solution (e.g., 1 µg/mL of D5-Sudan I and D6-Sudan IV in acetonitrile).
-
Add 10 mL of acetonitrile and shake vigorously for 10 minutes.
-
Add 10 mL of water, shake again, and centrifuge to separate the layers.
-
-
Analysis by LC-MS/MS:
-
The supernatant is filtered and directly injected into an LC-MS/MS system.
-
Chromatographic separation is typically performed on a C18 column.
-
Detection is carried out using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification is achieved by calculating the peak area ratio of the analyte to the isotopically labeled internal standard.
-
Visualizations
The following diagrams illustrate the typical workflow for azo dye analysis and the logical process for selecting an appropriate internal standard.
References
Detecting Trace Levels of Sudan Dyes: A Comparative Guide to Analytical Methods
A comprehensive analysis of the limits of detection (LOD) and quantification (LOQ) for Sudan dyes across various analytical techniques and food matrices.
Sudan dyes, a group of synthetic, fat-soluble azo dyes, are classified as carcinogens and are banned for use as food additives globally.[1][2] Their illegal use to enhance the color of food products poses a significant health risk, necessitating robust and sensitive analytical methods for their detection and quantification.[2][3] This guide provides a comparative overview of the performance of various analytical techniques, focusing on their limits of detection (LOD) and quantification (LOQ) for Sudan I, II, III, and IV in different food matrices. The data presented is supported by published experimental findings to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Performance Comparison of Analytical Techniques
The accurate quantification of Sudan dyes is crucial for ensuring food safety.[4] High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS), are the predominant methods for their analysis. The choice of detector, including ultraviolet-visible (UV/Vis), photodiode array (PDA), and tandem mass spectrometry (MS/MS), significantly influences the sensitivity of the method.
The following tables summarize the LOD and LOQ values for Sudan dyes obtained by various analytical methods in different food matrices.
Table 1: Limit of Detection (LOD) and Quantification (LOQ) of Sudan Dyes by HPLC with UV/Vis or Photodiode Array (PDA) Detection
| Analyte(s) | Matrix | LOD | LOQ | Reference |
| Sudan I, II, III, IV | Sauces | 0.20–0.25 mg/kg | 0.40–0.45 mg/kg | |
| Sudan I, II, III, IV | Powdered Spices | 1.5–2.0 mg/kg | 3–4 mg/kg | |
| Sudan I, II | Dried Meat | 2.9–3.6 µg/kg | 9.5–12.8 µg/kg | |
| Sudan I, II, III, IV, Para Red | Red Chilli Pepper | 1.2–5.4 µg/kg | 4–18 µg/kg | |
| Sudan I-IV | Hot pot, chilli oil, and chilli powder | 0.125-0.50 mg/kg | 0.20-0.50 mg/kg |
Table 2: Limit of Detection (LOD) and Quantification (LOQ) of Sudan Dyes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte(s) | Matrix | LOD | LOQ | Reference |
| Sudan I-IV, Red G, Red 7B, Black B, Yellow | Chili Powder | 0.001–0.03 mg/kg | 0.002–0.1 mg/kg | |
| 15 Synthetic Dyes (including Sudan I-IV) | Sauce, Cotton Candy, Pickle | 0.7–5 µg/kg | 7–15 µg/kg | |
| Six Sudan Dyes | Animal Tissues and Eggs | CCα: 7.7-9.0 µg/kg | CCβ: 9.1-10.3 µg/kg, LOQ: 12.8-15.0 µg/kg | |
| Sudan I-IV | Spices | - | 0.125 mg/kg (lowest concentration for reliable quantitation) |
*CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics for confirmatory methods for substances for which no permitted limit has been established.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of Sudan dyes.
1. Sample Preparation for Spices (HPLC-PDA)
This method is suitable for the extraction of Sudan dyes from powdered spices like chili and curry.
-
Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile.
-
Homogenization: Homogenize the mixture for 1 minute using a high-speed blender.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a vial for HPLC analysis.
2. Sample Preparation for Animal Tissues and Eggs (HPLC-DAD)
This protocol is designed for the extraction and cleanup of Sudan dyes from complex matrices like animal tissues and eggs.
-
Extraction: Homogenize 5 g of the sample with 10 mL of acetonitrile.
-
Cleanup: Use a C18 solid-phase extraction (SPE) column for cleanup.
-
Elution: Elute the analytes from the SPE column.
-
Analysis: Analyze the eluate by HPLC with diode array detection (DAD).
3. LC-MS/MS Analysis
This is a general protocol for the highly sensitive and selective analysis of Sudan dyes.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of Sudan dyes in food samples.
Caption: General workflow for the analysis of Sudan dyes in food.
References
Inter-laboratory Comparison of Sudan Dye Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the analysis of Sudan dyes, a group of industrial azo dyes illegally used as food colorants. Due to their potential carcinogenicity, regulatory bodies worldwide have banned their use in foodstuffs.[1][2][3][4] Robust and reliable analytical methods are crucial for monitoring and ensuring food safety. This document summarizes quantitative data from various studies and proficiency tests to offer a comparative overview of analytical performance.
Quantitative Performance Data
The following tables summarize the performance of various analytical methods for the determination of Sudan dyes from several studies and proficiency testing programs. These tables provide a comparative look at key validation parameters such as Limit of Detection (LOD), Limit of Quantification (LOQ), recovery rates, and inter-laboratory performance metrics like z-scores.
Table 1: Comparison of Method Performance for Sudan Dye Analysis
| Analytical Method | Matrix | Sudan Dyes Analyzed | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| HPLC-DAD | Animal Tissues & Eggs | Sudan I, II, III, IV, Red G, Red 7B | - | 12.8 - 15.0 | 77.2 - 98.0 | [5] |
| HPLC-DAD | Sauces | Sudan I, II, III, IV | 200 - 500 | 400 - 1000 | 51 - 86 | |
| HPLC-DAD | Powdered Spices | Sudan I, II, III, IV | 1500 - 2000 | 3000 - 4000 | 89 - 100 | |
| HPLC-DAD | Turmeric | Butter Yellow, Sudan Orange G, Para Red, Sudan I, II, III, IV, Red 7B, Scarlet 808 | 10 - 40 | 40 - 120 | 96.0 - 102.6 | |
| LC-MS/MS | Spices | Sudan I, II, III, IV | 0.5 - 100 | 1.5 - - | - | |
| UPLC-MS/MS | Chili Powder | Sudan I, II, III, IV, Red G, Red 7B, Black B, Yellow | 1 - 30 | 2 - 100 | 80.7 - 104.4 | |
| UPLC-MS/MS | Paprika | 11 Azo Dyes (including 7 Sudan Dyes) | - | <125 | 93.8 - 115.2 | |
| DART-MS | Spices | Sudan I, II, III, IV | 20 - 40 | 50 - 130 | 85.3 - 121.2 | |
| SERS | Chili Flakes | Sudan I, II, III, IV | 1000 - 2000 | - | - |
Table 2: Results from Inter-laboratory Comparison/Proficiency Tests
| Proficiency Test Provider/Study | Matrix | Analytes | Assigned Value (mg/kg) | Between-Lab Variation (%) | Horwitz SD (%) | Reference |
| HKGL0904 | Chilli Powder (Sample I) | Sudan I | 1.048 | 23.0 | 15.8 | |
| HKGL0904 | Chilli Powder (Sample I) | Sudan IV | 0.890 | 15.2 | 16.2 | |
| HKGL0904 | Chilli Powder (Sample II) | Sudan I | 0.626 | 17.2 | 17.0 | |
| HKGL0904 | Chilli Powder (Sample II) | Sudan IV | 1.387 | 19.0 | 15.1 | |
| DLA 20/2014 | Spices | Sudan I | - | - | - |
Note: A z-score is used to assess the performance of participating laboratories in proficiency tests. A score within ±2 is generally considered satisfactory.
Experimental Protocols
The methodologies employed for Sudan dye analysis typically involve an extraction step followed by chromatographic separation and detection.
1. Sample Extraction and Clean-up:
A common procedure for extracting Sudan dyes from food matrices involves the use of an organic solvent.
-
Extraction Solvent: Acetonitrile is frequently used for the extraction of Sudan dyes from various food matrices, including spices and animal tissues.
-
Sample Preparation: For solid samples like chili powder, a representative portion is weighed and homogenized. The sample is then typically extracted with the chosen solvent, sometimes with the aid of stirring or shaking.
-
Clean-up: A clean-up step is often necessary to remove matrix interferences. Solid-Phase Extraction (SPE) with C18 cartridges is a common technique. For some methods, a simple filtration and dilution of the extract may be sufficient.
2. Analytical Instrumentation and Conditions:
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most prevalent technique for the analysis of Sudan dyes.
-
HPLC-DAD:
-
Column: A reverse-phase C18 column is typically used for the chromatographic separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is commonly employed.
-
Detection: The DAD is set to monitor specific wavelengths corresponding to the maximum absorbance of the target Sudan dyes, generally in the range of 478-520 nm.
-
-
LC-MS/MS:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor and product ion transitions for each dye.
-
Internal Standards: The use of an isotopically labeled internal standard, such as Sudan III-d6, is recommended to improve accuracy and precision by correcting for matrix effects and procedural losses.
-
Visualizing the Workflow
The following diagrams illustrate the typical workflows in an inter-laboratory comparison and the analytical process for Sudan dye determination.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: General Analytical Workflow for Sudan Dye Determination.
References
A Comparative Guide to the Validation of Analytical Methods for Banned Food Colorants
For Researchers, Scientists, and Drug Development Professionals
The intentional addition of banned colorants to food products poses a significant health risk to consumers. To ensure food safety, regulatory bodies worldwide rely on robust and validated analytical methods for the detection and quantification of these illegal additives. This guide provides a comparative overview of common analytical techniques, their validation parameters, and detailed experimental protocols to assist researchers and scientists in selecting and implementing the most appropriate methods for their needs.
Comparison of Analytical Method Performance
The selection of an analytical method for the detection of banned food colorants depends on various factors, including the specific analyte, the food matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used techniques.[1][2][3] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is also gaining prominence due to its enhanced speed and sensitivity.[4]
The validation of these methods is crucial to ensure the reliability and accuracy of the results. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Below is a summary of typical performance data for HPLC-DAD and LC-MS/MS methods used for the analysis of common banned azo dyes like Sudan I-IV and Para Red in food matrices.
| Validation Parameter | HPLC-DAD | LC-MS/MS | UHPLC-MS/MS |
| Linearity (r²) | ≥ 0.9998 | ≥ 0.99 | Not explicitly stated, but high linearity is expected. |
| LOD (mg/kg) | 0.01 - 0.04 | 0.003 - 0.01 | 10 - 1000 ppb (conventional methods) |
| LOQ (mg/kg) | 0.04 - 0.12 | 0.01 - 0.03 | Three-to-four orders of magnitude lower than conventional methods |
| Accuracy (Recovery %) | 96.0 - 102.6 | 85 - 110 | Not explicitly stated, but improved accuracy is a key feature |
| Precision (RSD %) | 0.16 - 2.01 | < 15 | Improved reproducibility is a key feature |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of results. The following sections outline the key steps for sample preparation and analysis using HPLC-DAD and LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective technique for sample cleanup and concentration of food colorants is Solid-Phase Extraction (SPE). The choice of SPE sorbent depends on the properties of the analyte and the food matrix.
Materials:
-
Food sample (e.g., chili powder, sauces)
-
Extraction solvent: Acetonitrile or a mixture of methanol, acetonitrile, and water.
-
SPE cartridges (e.g., C18, Polyamide)
-
Reconstitution solvent: Mobile phase or a suitable organic solvent.
Procedure:
-
Extraction: Weigh a homogenized sample and extract the colorants with the appropriate solvent. This can be facilitated by vortexing or ultrasonication.
-
Centrifugation: Centrifuge the extract to separate solid particles.
-
SPE Cleanup:
-
Condition the SPE cartridge with the appropriate solvents.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the target colorants with a suitable elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the reconstitution solvent.
Analytical Method: HPLC-DAD
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and Diode Array Detector.
-
Reversed-phase C18 column.
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 10 - 20 µL.
-
Detection: DAD is used to monitor the absorbance at the maximum wavelength (λmax) of each target analyte.
Analytical Method: LC-MS/MS
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Reversed-phase C18 column.
Chromatographic Conditions:
-
Similar to HPLC-DAD, a gradient elution with a buffered mobile phase and organic solvent is used. A common mobile phase consists of 5 mM ammonium formate in water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.
Experimental Workflows
The following diagrams illustrate the typical workflows for the validation of analytical methods for banned food colorants.
Caption: General workflow for the analysis and validation of banned food colorants.
Caption: Key parameters for analytical method validation according to ICH guidelines.
References
- 1. Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An update on the sample preparation and analytical methods for synthetic food colorants in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. altabrisagroup.com [altabrisagroup.com]
Navigating Paprika Analysis: A Comparative Guide to Sudan Orange G-d5 and Sudan I-d5 as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The adulteration of paprika with illegal synthetic dyes such as Sudan I and Sudan Orange G is a significant food safety concern, necessitating robust analytical methods for their detection and quantification. The use of isotopically labeled internal standards is paramount for achieving accurate and reliable results in complex matrices like paprika. This guide provides a comparative analysis of Sudan Orange G-d5 and Sudan I-d5 for the analysis of their corresponding non-deuterated analogues in paprika, supported by available experimental data and detailed protocols.
The Challenge of Sudan Dye Adulteration
Sudan dyes are industrial azo dyes with carcinogenic properties, and their use in foodstuffs is strictly prohibited in many countries.[1] Paprika, a spice valued for its vibrant red color, is susceptible to adulteration with these dyes to enhance its appearance and perceived quality. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of Sudan dyes due to its high sensitivity and selectivity.[1] To compensate for matrix effects and variations during sample preparation and analysis, stable isotope-labeled internal standards are crucial.[1]
Chemical Structures
A fundamental aspect of selecting an appropriate internal standard is structural similarity to the analyte. Here are the chemical structures of Sudan I, Sudan Orange G, and their deuterated counterparts.
Sudan I and Sudan I-d5
-
Sudan I: 1-(phenylazo)-2-naphthol
-
Sudan I-d5: 1-(phenyl-d5-azo)-2-naphthol
Sudan Orange G
-
Sudan Orange G: 1-(phenylazo)-2,7-naphthalenediol
Performance Comparison: Sudan I-d5 as an Internal Standard
While the ideal scenario is to use a corresponding deuterated internal standard for each analyte, the commercial availability of these standards can be a limiting factor. Sudan I-d5 is a more commonly available and utilized internal standard in Sudan dye analysis.[1]
Quantitative Data Summary
The following table summarizes the performance of Sudan I-d5 as an internal standard for the analysis of Sudan I and the challenges observed when used for Sudan Orange G in paprika, based on available literature. A direct comparison with this compound is not feasible due to the limited data on its use and availability.
| Parameter | Sudan I with Sudan I-d5 Internal Standard | Sudan Orange G with Sudan I-d5 Internal Standard |
| Recovery | 80 - 110%[1] | Poor performance data reported; specific recovery values not available |
| Limit of Detection (LOD) | Approximately 10 µg/kg | Estimated to be in the range of 20-150 µg/kg |
| Limit of Quantification (LOQ) | Information not explicitly available | Information not explicitly available |
| Matrix Effects | Effectively compensated by Sudan I-d5 | Significant matrix effects (suppression) observed in paprika. Mismatch with internal standard contributes to poor quantification. |
| Commercial Availability of Deuterated Standard | Readily available | Limited availability, not commonly used in routine analysis |
Key Findings:
-
Sudan I Analysis: Sudan I-d5 has demonstrated to be an effective internal standard for the quantification of Sudan I in paprika, with good recovery and low detection limits.
-
Sudan Orange G Analysis: The use of Sudan I-d5 as an internal standard for Sudan Orange G in paprika has been reported to yield poor performance. This is likely due to the structural differences between Sudan Orange G and Sudan I, leading to different behaviors during extraction, cleanup, and ionization, which the internal standard cannot adequately compensate for. The polarity difference, with Sudan Orange G being more polar, can also lead to its loss during certain solid-phase extraction (SPE) cleanup steps designed for less polar Sudan dyes.
Experimental Protocol: LC-MS/MS Analysis of Sudan Dyes in Paprika
This section outlines a typical experimental protocol for the analysis of Sudan dyes in paprika using an internal standard.
1. Sample Preparation (QuEChERS-based Extraction)
-
Weigh 1 g of the homogenized paprika sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the internal standard solution (e.g., Sudan I-d5).
-
Vortex for 1 minute to ensure thorough mixing.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
2. Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE)
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for each analyte and the internal standard for confirmation and quantification.
Visualizing the Workflow and Logic
Experimental Workflow for Paprika Analysis
Caption: A streamlined workflow for the analysis of Sudan dyes in paprika from sample preparation to data analysis.
Logic of Internal Standard-Based Quantification
Caption: The principle of using an internal standard to accurately quantify an analyte by correcting for analytical variability.
Conclusion
For the reliable analysis of Sudan I in paprika, Sudan I-d5 serves as a suitable and effective internal standard. However, for the analysis of Sudan Orange G, the use of Sudan I-d5 is not recommended due to reported poor performance and significant matrix effects. The limited commercial availability of this compound currently hampers its routine use as a more appropriate internal standard. Researchers analyzing for Sudan Orange G in paprika should consider alternative strategies such as matrix-matched calibration or standard addition to achieve more accurate quantification, or seek a certified reference material if available. The development and commercialization of this compound would be a valuable contribution to enhancing the accuracy of food safety analysis for this specific adulterant.
References
A Comparative Guide to Analytical Methods for the Detection of Illegal Dyes in Food: Alternatives to Single-Standard Approaches
For Researchers, Scientists, and Drug Development Professionals
The use of industrial dyes, such as Sudan Orange G, to color foodstuffs is a significant food safety concern due to their carcinogenic properties.[1][2] Accurate and reliable detection methods are crucial for regulatory enforcement and consumer protection. While isotope-labeled internal standards like Sudan Orange G-d5 enhance the accuracy of quantification in mass spectrometry, a variety of robust analytical methodologies serve as comprehensive alternatives for the detection and quantification of a wide range of illegal food colorants. This guide provides a detailed comparison of these methods, supported by experimental data and protocols.
Overview of Analytical Alternatives
The primary alternatives to relying on a single deuterated standard involve various advanced analytical techniques capable of identifying and quantifying numerous synthetic dyes simultaneously. These methods, detailed below, offer diverse levels of sensitivity, selectivity, and throughput. The most prevalent and effective techniques include High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS), as well as other spectroscopic and chromatographic methods.[1][3][4]
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the food matrix, the target analytes, and the required sensitivity. The following table summarizes the performance of common techniques used for the detection of Sudan dyes and other illegal colorants in food.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Limitations |
| HPLC-UV/DAD | 0.2 - 2 mg/kg (sauces & spices) | 0.4 - 4 mg/kg (sauces & spices) | 51 - 100% | Cost-effective, widely available. | Lower sensitivity and selectivity compared to MS; potential for matrix interference. |
| LC-MS/MS | 0.5 - 1.0 µg/kg (chilli spices) | 10 - 1000 ppb (conventional methods) | 66 - 104% | High sensitivity and selectivity; reliable identification. | Higher equipment and operational costs. |
| UHPLC-MS/MS | 3-4 orders of magnitude lower than conventional methods | Can achieve much lower than 10 ppb | Generally high and reproducible. | Rapid analysis, improved resolution, and very high sensitivity. | High initial investment. |
| Thin-Layer Chromatography (TLC) | Visual LOD of 5 mg/kg (chili powder) | Not typically used for precise quantification. | Qualitative or semi-quantitative. | Simple, low cost, suitable for screening. | Lower sensitivity, less specific, not suitable for complex matrices. |
| Raman Spectroscopy (SERS) | Not specified in µg/kg, but offers rapid and reliable detection. | Not a quantitative method. | Not applicable. | Rapid, minimal sample preparation, non-destructive. | Lower sensitivity for some analytes, can be affected by fluorescence. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Not specified. | Not specified. | Not specified. | High throughput, suitable for screening large numbers of samples. | Cross-reactivity can lead to false positives; specific kits required for each analyte. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the most common techniques.
Sample Preparation for Spices (e.g., Chili Powder)
A common extraction procedure is essential for most chromatographic methods:
-
Extraction: Weigh 1 gram of the homogenized spice sample into a centrifuge tube. Add 10 mL of a suitable solvent, such as acetonitrile.
-
Homogenization: Vortex or shake the mixture vigorously for a specified time (e.g., 1 minute) to ensure efficient extraction of the dyes.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 5000 x g) for 5-10 minutes to separate the solid matrix from the solvent extract.
-
Filtration: Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.
-
Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering compounds.
HPLC-DAD Protocol for Sudan Dyes
This method is suitable for the simultaneous identification and quantification of Sudan I, II, III, and IV.
-
Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array Detector (PDA).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. A common mobile phase is acetonitrile/water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor at the maximum absorption wavelengths for each Sudan dye (e.g., Sudan I: ~478 nm, Sudan II: ~493 nm, Sudan III: ~508 nm, Sudan IV: ~520 nm).
-
Quantification: Create a calibration curve using standard solutions of the target dyes.
LC-MS/MS Protocol for High-Sensitivity Analysis
This protocol is designed for the highly sensitive and selective detection of illegal dyes.
-
Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution reverse-phase C18 or equivalent column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution is typically used with two solvents:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each target dye must be determined and optimized.
Visualizing the Workflow
Understanding the logical flow of the analytical process is essential for planning and execution.
References
- 1. Review of Determination Methods of Sudan Dyes in Food – Excellence in Analytical Chemistry [each.ut.ee]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. Detecting Illegal Sudan Dyes in Foodstuffs [thermofisher.com]
- 4. Analytical advances for detecting illicit dyes in foods: Spectroscopy, chromatography, mass spectrometry, and emerging sensing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sudan Orange G-d5
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the safe use of Sudan Orange G-d5, a deuterated synthetic azo dye. The information presented is primarily based on the safety data for the non-deuterated analogue, Sudan Orange G, as their chemical properties and associated hazards are expected to be nearly identical.
Hazard Identification and Classification
Sudan Orange G is classified as a hazardous chemical.[1][2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][3] It may also cause respiratory irritation.[3] As an azo dye, it is part of a class of compounds where some members are considered potential carcinogens.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Thicker gloves generally offer better protection. Nitrile or neoprene gloves are recommended. Avoid PVC gloves as they offer little protection. Always inspect gloves for tears or punctures before use. |
| Eyes/Face | Safety goggles and face shield | Safety glasses with side shields are not sufficient. Use tight-sealing safety goggles. A face shield provides additional protection against splashes. |
| Body | Protective clothing/Lab coat | Wear a long-sleeved lab coat. For larger quantities or when there is a risk of significant spillage, chemical-resistant coveralls are recommended. |
| Respiratory | NIOSH/MSHA approved respirator | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation. If exposure limits are exceeded or irritation is experienced, a respirator is necessary. |
| Feet | Closed-toe shoes | Chemical-resistant, steel-toe boots or shoes are advisable, especially when handling larger quantities. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have appropriate spill cleanup materials readily available.
2. Weighing and Solution Preparation:
-
Handle the solid powder carefully to minimize dust generation.
-
Use a microbalance within a ventilated enclosure if weighing small quantities.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. Sudan Orange G is soluble in ethanol and ether, and slightly soluble in water.
3. Experimental Use:
-
Keep containers of this compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
4. Post-Experiment Procedures:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container. Do not mix with non-hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Collect in a sealed bag and dispose of as hazardous waste. |
| Aqueous and Solvent Waste Solutions | Collect in a properly labeled, sealed, and compatible waste container. Do not pour down the drain. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, cover with an inert absorbent material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety protocols throughout the experimental workflow when using this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
